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  • Product: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
  • CAS: 1390655-05-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodology of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Mechanistic Rationale 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Mechanistic Rationale

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a highly specialized, halogenated heterocyclic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. The 1,2,4-triazole core is a privileged scaffold, recognized for its capacity to act as a bioisostere for amides and esters while participating in robust, multidirectional hydrogen-bonding networks.

As a Senior Application Scientist, it is critical to understand the causality behind the chemical form of the reagents we select. The strategic choice of the hydrochloride salt form over the free base (CAS: 31123-20-3)[2] is driven by structural stability and solubility requirements. The free 5-amine group is electron-rich and susceptible to premature oxidation. Salt formation protonates this amine, stabilizing the molecule against oxidative degradation, mitigating hygroscopic liabilities, and drastically improving its solubility in polar aqueous media. This enhanced solubility is a mandatory prerequisite for both high-throughput biological screening assays and biphasic synthetic reactions.

Fundamental Physicochemical Properties

The physical and chemical identity of the compound must be rigorously defined before any synthetic or analytical workflow is initiated. The quantitative and structural data are summarized below[1],.

PropertyValue
Chemical Name 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
Molecular Formula C3H6Cl2N4 (C3H5ClN4 · HCl)
Molecular Weight 169.01 g/mol
Physical State Solid
CAS Number (Free Base) 31123-20-3
MDL Number MFCD22666515
SMILES Cl.Cn1nc(Cl)nc1N
InChI Key YOQNRXMLTVAJDB-UHFFFAOYSA-N

Orthogonal Reactivity & Synthetic Utility

The primary value of this compound lies in its orthogonal reactivity centers, which allow for divergent, highly controlled synthetic pathways.

  • The 3-Chloro Substituent: Acts as a prime electrophilic site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

  • The 5-Amine Group: Serves as a nucleophile for acylation, amidation, or sulfonylation, enabling the rapid construction of complex pharmacophores.

ReactivityPathway Core 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Amine 5-Amine Group (Nucleophilic Center) Core->Amine Chloro 3-Chloro Group (Electrophilic Center) Core->Chloro Amidation Acylation / Amidation (Peptide Coupling) Amine->Amidation SNAr SNAr / Cross-Coupling (C-N / C-C Bond Formation) Chloro->SNAr Pharmacophore Complex Pharmacophore (Drug Candidate) Amidation->Pharmacophore SNAr->Pharmacophore

Figure 1: Logical relationship of orthogonal reactivity centers enabling synthetic pathways.

Analytical Characterization Protocols

To guarantee scientific integrity, the characterization of this compound must follow a self-validating analytical workflow. The following protocols are designed not merely as a sequence of steps, but as a logically sound system where each parameter is chosen based on the molecule's specific physicochemical nature.

AnalyticalWorkflow Sample 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl (Solid Sample) Prep Sample Preparation (Dissolution in DMSO-d6 / LC-MS Grade H2O) Sample->Prep Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) Sample->Thermal NMR 1H & 13C NMR Spectroscopy (Structural Elucidation) Prep->NMR LCMS LC-MS Analysis (Mass & Purity Confirmation) Prep->LCMS Data Data Integration & Property Validation NMR->Data LCMS->Data Thermal->Data

Figure 2: Comprehensive analytical workflow for physicochemical characterization.

High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry)

Causality & Rationale: The compound's polarity and basic nitrogen atoms make Electrospray Ionization in positive mode (ESI+) the optimal choice. The acidic mobile phase ensures complete ionization of the triazole core, while the gradient is tailored to retain this relatively polar small molecule on a reverse-phase column.

Step-by-Step Protocol:

  • System Validation: Run a blank injection of the diluent (Methanol/Water) to establish a baseline and ensure column cleanliness.

  • Sample Preparation: Dissolve 1.0 mg of the solid in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Self-Validation Step: Spike the sample with 1 µg/mL of an internal standard (e.g., caffeine) to monitor ionization suppression and retention time drift.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to provide adequate retention for polar heterocycles.

  • Mobile Phase Configuration:

    • Solvent A: LC-MS Grade H₂O + 0.1% Formic Acid (promotes protonation).

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate at 5% B.

  • Detection: Monitor at 254 nm (UV) for the conjugated triazole system and extract the mass chromatogram for the [M+H]⁺ ion of the free base (expected m/z ~133.0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: The hydrochloride salt exhibits poor solubility in standard non-polar NMR solvents like CDCl₃. DMSO-d₆ is selected because its high dielectric constant and hydrogen-bond accepting nature effectively solvate the ion pair, providing sharp, highly resolved signals[1].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 10–15 mg of the compound and dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Referencing: Ensure the presence of TMS (Tetramethylsilane) at 0.00 ppm, or calibrate to the residual DMSO pentet at 2.50 ppm. This internal calibration is critical for self-validation and ensuring chemical shift accuracy across different magnetic fields.

  • Acquisition (¹H NMR): Acquire at 400 MHz or higher at 298 K.

    • Expected Signals: A sharp singlet integrating to 3H for the N-methyl group (~3.5–3.8 ppm). A broad singlet integrating to 2H for the primary amine (-NH₂). A highly deshielded, broad exchangeable signal for the HCl proton (often >10 ppm, or exchanging with ambient moisture).

  • Acquisition (¹³C NMR): Acquire at 100 MHz to confirm the three distinct carbon environments (N-CH₃, C-Cl, C-NH₂).

Thermal Analysis (DSC/TGA)

Causality & Rationale: Hydrochloride salts of small amines are frequently hygroscopic. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) differentiates between true melting events and the endothermic loss of coordinated water or HCl gas[3].

Step-by-Step Protocol:

  • Preparation: Accurately weigh 2–5 mg of the solid into an aluminum pan. Crimp with a pinhole lid to allow volatile release without pan deformation.

  • TGA Pre-Screen: Ramp from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). Self-Validation Step: A mass loss prior to the melting point indicates residual solvent or hygroscopicity, which must be accounted for in downstream stoichiometric calculations.

  • DSC Analysis: Ramp at 10°C/min. Record the onset temperature of the sharp endothermic peak corresponding to the absolute melting point.

Safety, Handling, and Storage Guidelines

Maintaining the integrity of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride requires strict adherence to safety and storage protocols. The compound poses specific oral toxicity risks and must be handled within a certified fume hood[1],[2].

Safety & Handling ParameterClassification / Value
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Acute Toxicity 4, Oral)
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Highly hazardous to water)

Storage Directives: Store in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at 2–8°C. This prevents moisture ingress, subsequent hydrolysis, and oxidative degradation of the amine functionality[1].

Sources

Exploratory

Technical Whitepaper: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary The compound 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. Heterocyclic scaffolds, particularly 1,2,4-triazoles, are privileged structures in pharmacology due to their robust hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical profiles.

This whitepaper provides an in-depth technical analysis of this specific building block, detailing its physicochemical properties, its mechanistic role in rational drug design, and field-proven synthetic protocols for its orthogonal functionalization.

Physicochemical Profiling

Understanding the fundamental properties of this hydrochloride salt is critical for reaction design, particularly regarding solubility and stoichiometric calculations during free-basing steps[2].

PropertyValue
Chemical Name 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
CAS Number 1390655-05-6[1]
Free Base CAS Number 31123-20-3[3]
Molecular Formula C₃H₆Cl₂N₄ (C₃H₅ClN₄ · HCl)[2]
Molecular Weight 169.01 g/mol [4]
SMILES Cl.Cn1nc(Cl)nc1N[4]
InChIKey YOQNRXMLTVAJDB-UHFFFAOYSA-N[4]
Hazard Classification Acute Tox. 4 (Oral) / GHS07[4]
Storage Class 11 - Combustible Solids (Store frozen/refrigerated)[4]

Mechanistic Role in Drug Design

The Importance of the N1-Methyl Tautomeric Lock

Free 1,2,4-triazoles exist in a dynamic tautomeric equilibrium (1H, 2H, and 4H forms). In drug discovery, tautomerism complicates Structure-Activity Relationship (SAR) studies because different tautomers present entirely different hydrogen-bonding faces to the target protein.

The N1-methyl group in CAS 1390655-05-6 acts as a tautomeric lock . By permanently fixing the ring into a single geometric state, researchers can predictably map the molecule's interactions within a binding pocket. Furthermore, the methyl group provides a localized hydrophobic vector that can occupy small lipophilic sub-pockets in target proteins[5].

KinaseBinding Triazole 1,2,4-Triazole Core N2 N2 / N4 Atoms (Hydrogen Bond Acceptors) Triazole->N2 NH2 C5-Amino Group (Hydrogen Bond Donor) Triazole->NH2 Methyl N1-Methyl Group (Hydrophobic Vector / Tautomer Lock) Triazole->Methyl Hinge Protein Target Binding Site (e.g., Kinase Hinge) N2->Hinge Accepts H-bond NH2->Hinge Donates H-bond Methyl->Hinge Lipophilic Contact

Caption: Pharmacophoric interactions of the 1,2,4-triazole-5-amine scaffold within a target binding site.

Synthetic Utility & Workflows

The true value of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine lies in its orthogonal reactivity . The molecule possesses two distinct synthetic handles that can be manipulated independently without cross-interference:

  • The C5-Amine (Nucleophile): A moderate nucleophile suitable for amidation, sulfonylation, or reductive amination. Its nucleophilicity is slightly attenuated by the electron-withdrawing nature of the triazole ring and the adjacent C3-chlorine.

  • The C3-Chlorine (Electrophile): An electrophilic center primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

G A 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine (CAS: 1390655-05-6) B Orthogonal Functionalization A->B C C3-Position (Cl) Pd-Catalyzed Cross-Coupling B->C Pd-Catalyst / Base D C5-Position (NH2) Amidation / Sulfonylation B->D Acyl Chloride / Base E Advanced Lead Compound (e.g., Kinase Inhibitor) C->E D->E

Caption: Orthogonal functionalization workflow for CAS 1390655-05-6 in drug discovery.

Detailed Experimental Protocol: Chemoselective Amidation

To utilize this building block effectively, the hydrochloride salt must first be neutralized. The following protocol details a self-validating system for the chemoselective amidation of the C5-amine, preserving the C3-chlorine for downstream cross-coupling.

Objective

Synthesize a C5-amide derivative via the reaction of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride with an acyl chloride.

Reagents
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq)

  • Desired Acyl Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology
  • Free-Basing and Solvation: Suspend the triazole hydrochloride salt (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Argon). Add DIPEA (2.5 eq) dropwise at room temperature.

    • Causality: The first 1.0 eq of DIPEA strictly serves to neutralize the HCl salt, releasing the nucleophilic free base into the solution. The remaining 1.5 eq acts as the acid scavenger for the HCl generated during the subsequent acylation step.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise over 10 minutes.

    • Causality: Cooling to 0 °C suppresses the kinetic formation of di-acylated side products and prevents exothermic degradation of the sensitive acyl chloride.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS.

    • Validation: The reaction is deemed complete upon the disappearance of the starting material mass ( m/z 133 [M+H]+ for the free base) and the emergence of the target amide mass. TLC (e.g., 50% EtOAc in Hexanes) can also be used, visualizing with UV light (254 nm).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure C5-amide intermediate.

Safety and Handling

As a highly active pharmaceutical intermediate, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride requires strict laboratory safety protocols:

  • Toxicity: Classified under GHS as Acute Tox. 4 (Oral) [4]. Ingestion can cause severe systemic toxicity.

  • PPE: Handle only within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place (ideally refrigerated or frozen, depending on the supplier's specific lot instructions) to prevent hygroscopic degradation of the hydrochloride salt[4].

References

  • Hit2Lead. "Hit2Lead | CAS# 1390655-05-6 | MFCD22666515." Hit2Lead.com.
  • NextSDS. "3-chloro-1-methyl-1H-1,2,4-triazol-5-amine - Chemical Substance Information." NextSDS.com.
  • Amerigo Scientific. "3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride." Amerigoscientific.com.
  • Sigma-Aldrich. "3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride AldrichCPR." Sigmaaldrich.com.
  • PubChemLite. "3-chloro-1-methyl-1h-1,2,4-triazol-5-amine." Université du Luxembourg.

Sources

Foundational

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Chloro-1-methyl-1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole core is a key structural motif in a wide range of pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines a multi-step synthesis, beginning with the construction of the methylated aminotriazole ring, followed by regioselective chlorination and concluding with the formation of the hydrochloride salt.

Synthetic Strategy Overview

The proposed synthesis is a three-step process commencing with the formation of the core intermediate, 1-methyl-1H-1,2,4-triazol-5-amine. This intermediate is then subjected to chlorination to introduce the chloro-substituent at the C3 position of the triazole ring. The final step involves the conversion of the chlorinated free base into its more stable and soluble hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Regioselective Chlorination cluster_2 Step 3: Hydrochloride Salt Formation Starting_Materials Methylhydrazine + Cyanamide Intermediate_1 1-Methyl-1H-1,2,4-triazol-5-amine Starting_Materials->Intermediate_1 Cyclization Intermediate_2 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Intermediate_1->Intermediate_2 Chlorinating Agent (e.g., NCS) Final_Product 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride Intermediate_2->Final_Product HCl

Figure 1: Proposed three-step synthesis pathway for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride.

Step-by-Step Synthesis

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazol-5-amine

The formation of the 1,2,4-triazole ring can be achieved through various methods, often involving the cyclization of a hydrazine derivative with a source of carbon and nitrogen.[3][4] A plausible and efficient method involves the reaction of methylhydrazine with cyanamide.

Reaction:

CH3NHNH2 + H2NCN → C3H6N4 + H2O

Experimental Protocol:

  • To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add cyanamide (1.0-1.2 eq).

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield 1-methyl-1H-1,2,4-triazol-5-amine as a solid.

ReagentMolar RatioSolventReaction TimeTemperature
Methylhydrazine1.0Ethanol4-6 hReflux
Cyanamide1.0-1.2

Table 1: Reaction parameters for the synthesis of 1-Methyl-1H-1,2,4-triazol-5-amine.

Causality Behind Experimental Choices:

  • Methylhydrazine: Provides the N1-methyl group and one of the nitrogen atoms for the triazole ring.

  • Cyanamide: Serves as the carbon and remaining two nitrogen atom source for the heterocyclic ring.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Step 2: Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine

The introduction of a chlorine atom at the C3 position of the triazole ring can be achieved through electrophilic chlorination. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich heterocyclic systems.

Reaction:

C3H6N4 + C4H4ClNO2 (NCS) → C3H5ClN4 + C4H5NO2 (Succinimide)

Experimental Protocol:

  • Dissolve 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine.

ReagentMolar RatioSolventReaction TimeTemperature
1-Methyl-1H-1,2,4-triazol-5-amine1.0Acetonitrile12-24 h0 °C to RT
N-Chlorosuccinimide (NCS)1.0-1.1

Table 2: Reaction parameters for the chlorination of 1-Methyl-1H-1,2,4-triazol-5-amine.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): A mild and regioselective chlorinating agent suitable for electron-rich heterocycles.

  • Aprotic Solvent: Prevents unwanted side reactions that could occur with protic solvents.

  • Low Temperature: Helps to control the exothermicity of the reaction and improve selectivity.

Step 3: Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

The final step is the formation of the hydrochloride salt, which is often more stable and has better solubility in aqueous media compared to the free base. This is a standard acid-base reaction.

Reaction:

C3H5ClN4 + HCl → C3H6Cl2N4

Experimental Protocol:

  • Dissolve the purified 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

  • To this solution, add a solution of hydrochloric acid (1.0-1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride as a solid.[5][6]

ReagentMolar RatioSolvent
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine1.0Diethyl Ether
Hydrochloric Acid1.0-1.1Diethyl Ether

Table 3: Reaction parameters for the formation of the hydrochloride salt.

Causality Behind Experimental Choices:

  • Hydrochloric Acid: The acid source for the protonation of the basic amine group on the triazole.

  • Anhydrous Solvent: Prevents the introduction of water, which can affect the crystallinity and stability of the salt.

Conclusion

The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride can be achieved through a logical and efficient three-step sequence. This guide provides a detailed, plausible pathway based on established principles of heterocyclic chemistry and general synthetic methodologies. Researchers and drug development professionals can use this guide as a foundation for the laboratory synthesis of this and structurally related compounds.

References

  • Li, Y., He, H., & Chen, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 960335. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. ([Link])

  • Zhang, C., Liang, Z., Jia, X., Wang, M., Zhang, G., & Hu, M.-L. (2021). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 57(8), 1025-1028. ([Link])

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. ([Link])

  • Amerigo Scientific. (n.d.). 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. ([Link])

  • PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. ([Link])

  • NextSDS. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine. ([Link])

  • Shela, D. S., Dhavan, P. P., Singh, P. R., Jadhav, B. L., & Manjare, S. T. (2021). Synthesis of hydrochloride salt of methyl-[1][4][7]triazolo[4,3-a]pyridin-3-ylmethyl-amine. Journal of Molecular Structure, 1234, 130178. ([Link])

  • Kaur, P., & Singh, G. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. ([Link])

  • Onambele, L. A., & Yuriev, E. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(34), 7434-7444. ([Link])

  • PubChem. (n.d.). 1H-1,2,4-Triazol-3-amine, 5-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)-1-piperazinyl]-1-piperidinyl]-. ([Link])

  • Al-Ghorbani, M., El-Gazzar, A. A., Al-Salahi, R., Fettinger, J. C., & Ng, S. W. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. ([Link])

  • Al-Ghorbani, M., El-Gazzar, A. A., Al-Salahi, R., Fettinger, J. C., & Ng, S. W. (2023). (PDF) 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. ([Link])

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ([Link])

  • Bieliauskas, A., & Krikstolaityte, S. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 11(49), 30723-30732. ([Link])

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ([Link])

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. ()
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Sources

Exploratory

An In-Depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Chemical Intermediate This technical guide delves into the chemical landscape of 3-Chloro-1-methyl-1H-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

This technical guide delves into the chemical landscape of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. It is imperative to state from the outset that this compound is a highly specific and likely novel chemical entity with limited direct representation in peer-reviewed literature. As such, this guide adopts a dual-pronged approach. Firstly, it will present the available factual data for the target molecule. Secondly, and more broadly, it will provide a comprehensive overview of the synthesis, reactivity, and potential applications of the 1,2,4-triazole scaffold, a core structure of immense interest in medicinal chemistry.[1][2][3] This approach is designed to empower researchers by providing a solid foundation in the relevant chemistry, enabling them to strategically utilize this and similar building blocks in their synthetic endeavors.

Physicochemical and Structural Characteristics

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound with the empirical formula C₃H₆Cl₂N₄ and a molecular weight of 169.01 g/mol .[4] The hydrochloride salt form suggests that the compound is likely a solid at room temperature and possesses some degree of aqueous solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃H₆Cl₂N₄[4]
Molecular Weight169.01 g/mol [4]
FormSolid[4]
SMILES StringCl.Cn1nc(Cl)nc1N[4]
InChI KeyYOQNRXMLTVAJDB-UHFFFAOYSA-N[4]

The core of this molecule is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[1][3] The specific substitution pattern of a chloro group at the 3-position, a methyl group on the N1 nitrogen, and an amine group at the 5-position provides a unique combination of electronic and steric properties that can be exploited in further chemical transformations.

Figure 1: Chemical structure of the free base.

Synthetic Pathways to the 1,2,4-Triazole Core: A Generalized Approach

Cyclization of Amidrazones and Related Precursors

A common and versatile method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of acylaminoguanidines or related amidrazone derivatives.[8] This approach offers a high degree of flexibility in introducing substituents onto the triazole ring.

G start Carboxylic Acid Derivative (e.g., Ester, Acid Chloride) intermediate Acylaminoguanidine start->intermediate + reagent1 Aminoguanidine reagent1->intermediate + cyclization Cyclization (Heat, Acid/Base) intermediate->cyclization product 3-Substituted-5-amino-1H-1,2,4-triazole cyclization->product

Figure 2: General synthesis of 3-amino-1,2,4-triazoles.

Hypothetical Synthesis Protocol:

A plausible synthetic route to the target molecule could involve the following conceptual steps, based on established 1,2,4-triazole synthesis methodologies:[6][7]

  • Formation of a Substituted Guanidine: Reaction of a suitable methylhydrazine derivative with a cyanamide or a related reagent to form a methylated aminoguanidine precursor.

  • Acylation: Acylation of the methylated aminoguanidine with a phosgene equivalent or a chloroformate to introduce the precursor to the chloro-substituted carbon.

  • Cyclization: Intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, to form the 1,2,4-triazole ring.

  • Purification and Salt Formation: Purification of the resulting free base by chromatography or recrystallization, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

It is important to note that the regioselectivity of the methylation and cyclization steps would need to be carefully controlled to obtain the desired 1-methyl isomer. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives, often leading to higher yields and shorter reaction times.[6][7]

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride suggests its primary utility as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Key Reactive Sites
  • The 5-Amino Group: This primary amine is a key nucleophilic center, allowing for a wide range of derivatization reactions. It can be acylated, alkylated, or used in the formation of Schiff bases, providing a handle for introducing diverse substituents.

  • The 3-Chloro Group: The chlorine atom on the triazole ring is a potential site for nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as other halogens, alkoxy, or amino groups, further expanding the chemical diversity of the resulting molecules.

  • The 1,2,4-Triazole Ring: The triazole ring itself can participate in various chemical transformations and is known to be a bioisostere for other functional groups, such as amides and esters, in drug design.

G cluster_0 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine core Core Molecule amino 5-Amino Group (Nucleophilic) core->amino Derivatization chloro 3-Chloro Group (Electrophilic Site) core->chloro Substitution ring 1,2,4-Triazole Ring (Bioisostere) core->ring Scaffold Hopping

Figure 3: Key reactive sites and potential transformations.

Potential as a Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications.[1][2][3]

Table 2: Therapeutic Areas of 1,2,4-Triazole-Containing Drugs

Therapeutic AreaExamples
AntifungalFluconazole, Itraconazole
AntiviralRibavirin
AnticancerAnastrozole, Letrozole
AnxiolyticAlprazolam

The presence of the 1,2,4-triazole core in 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride suggests that it could serve as a valuable starting material for the synthesis of novel compounds with potential biological activity in these and other therapeutic areas. The unique substitution pattern of this molecule offers a starting point for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the amino and chloro groups provide orthogonal handles for combinatorial synthesis.

Analytical Characterization

While specific analytical data for this compound is not publicly available, a comprehensive characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the position of the methyl group and the overall substitution pattern on the triazole ring.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C-Cl stretch.[10]

  • Elemental Analysis: To confirm the empirical formula.

  • X-ray Crystallography: For an unambiguous determination of the solid-state structure.

Researchers working with this compound would need to perform these analyses to verify its identity and purity.

Safety and Handling

Based on the GHS pictograms provided by commercial suppliers, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is classified as an acute toxicant if swallowed (H302).[4]

Standard Laboratory Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Perspectives and Conclusion

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride represents a potentially valuable, yet under-explored, building block in synthetic and medicinal chemistry. While the lack of extensive literature on this specific molecule presents a challenge, the well-documented chemistry and broad biological relevance of the 1,2,4-triazole scaffold provide a strong rationale for its investigation.[1][2][3]

This guide has aimed to provide a comprehensive overview by combining the limited available data with the extensive knowledge base of 1,2,4-triazole chemistry. It is our hope that this information will serve as a valuable resource for researchers, inspiring new synthetic strategies and the development of novel molecules with therapeutic potential. The true value of this compound will be unlocked through the ingenuity and exploratory research of scientists in the field.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

  • The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. AIP Publishing. Available at: [Link]

  • (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. ACS Publications. Available at: [Link]

  • Triazolines. 14. 1,2,3-Triazolines and triazoles. A new class of anticonvulsants. Drug design and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Available at: [Link]

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.
  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice. Available at: [Link]

  • a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Available at: [Link]

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Foundational

Spectroscopic Signature of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride: A Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Chloro-1-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral behavior. The aim is to equip researchers, particularly those in drug development, with a robust set of expected spectroscopic parameters to aid in the identification, characterization, and quality control of this heterocyclic amine.

Introduction: The Significance of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a substituted triazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of a chlorine atom, a methyl group, and an amino group on the 1,2,4-triazole core suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for the characterization of such molecules. This guide provides a foundational spectroscopic framework for this compound, with the molecular formula C₃H₆Cl₂N₄ and a molecular weight of 169.01 g/mol .[1]

Chemical Structure:

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride are based on the analysis of similar 1,2,4-triazole derivatives.[2][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with two main signals corresponding to the methyl and amine protons.

  • N-CH₃ Protons: The protons of the methyl group attached to the nitrogen atom of the triazole ring are anticipated to appear as a singlet in the range of δ 3.5 - 4.0 ppm . The electron-withdrawing nature of the triazole ring will cause a downfield shift compared to a simple alkyl amine.

  • -NH₂ Protons: The amine protons, being part of a hydrochloride salt, will be protonated (-NH₃⁺). These protons are expected to produce a broad singlet significantly downfield, likely in the region of δ 8.0 - 9.5 ppm . The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent. The exact chemical shift will be highly dependent on the solvent and concentration.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts of the triazole ring carbons are typically found in the range of δ 140-170 ppm.[5]

Carbon Atom Predicted Chemical Shift (ppm) Justification
C-Cl 150 - 155The carbon atom bonded to the chlorine atom is expected to be significantly deshielded due to the electronegativity of the chlorine and its position within the aromatic triazole ring.
C-NH₂ 155 - 160The carbon atom attached to the amino group is also expected to be in a similar downfield region, influenced by the nitrogen atoms of the triazole ring and the amino substituent.
N-CH₃ 30 - 35The methyl carbon will appear in the upfield region, with its chemical shift influenced by the direct attachment to a nitrogen atom within the heterocyclic ring.
Rationale for Experimental Choices in NMR Spectroscopy

For the acquisition of high-quality NMR spectra, the following experimental considerations are crucial:

  • Solvent Selection: A deuterated polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) would be appropriate due to the salt nature of the compound. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the amine group.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR spectroscopy, assigned a chemical shift of 0.00 ppm.

  • Data Acquisition Parameters: Standard pulse sequences would be sufficient for routine spectra. For unambiguous assignment of the carbon signals, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Add Internal\nStandard (TMS) Add Internal Standard (TMS) Dissolve in\nDeuterated Solvent->Add Internal\nStandard (TMS) 1H_NMR ¹H NMR Acquisition Add Internal\nStandard (TMS)->1H_NMR 13C_NMR ¹³C NMR Acquisition Add Internal\nStandard (TMS)->13C_NMR Process_Spectra Fourier Transform & Phasing 1H_NMR->Process_Spectra 2D_NMR 2D NMR (HSQC/HMBC) (Optional) 13C_NMR->2D_NMR 13C_NMR->Process_Spectra Analyze_Shifts Chemical Shift Analysis 2D_NMR->Analyze_Shifts Process_Spectra->Analyze_Shifts Structure_Confirmation Structural Elucidation Analyze_Shifts->Structure_Confirmation

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride are based on the characteristic vibrational frequencies of its constituent bonds.[6]

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H Stretch 3400 - 3200 (broad)The stretching vibrations of the N-H bonds in the protonated amine (-NH₃⁺) group are expected to appear as a broad band in this region. The hydrochloride salt form will influence the broadness and position of this band.
C-H Stretch 3100 - 3000The C-H stretching vibrations of the methyl group and potentially a C-H bond on the triazole ring (if present, though the structure suggests full substitution) would appear in this region.
C=N Stretch 1650 - 1550The stretching vibrations of the carbon-nitrogen double bonds within the 1,2,4-triazole ring are characteristic and expected in this range.
N-H Bend 1600 - 1500The bending vibrations of the N-H bonds in the amino group will likely appear in this region, potentially overlapping with the C=N stretching bands.
C-N Stretch 1350 - 1250The stretching vibrations of the carbon-nitrogen single bonds within the triazole ring and the bond to the methyl group will be present in this fingerprint region.
C-Cl Stretch 800 - 600The stretching vibration of the carbon-chlorine bond is expected in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy

A standard and effective method for obtaining the IR spectrum of a solid sample like 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

IR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis Place_Sample Place Solid Sample on ATR Crystal Background_Scan Record Background Spectrum Place_Sample->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Subtract_Background Background Subtraction Sample_Scan->Subtract_Background Analyze_Bands Identify Characteristic Absorption Bands Subtract_Background->Analyze_Bands

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. For 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The hydrochloride salt will readily dissociate in solution, and the protonated molecule [M+H]⁺ will be observed. The molecular weight of the free base is 132.56 g/mol .

Predicted Fragmentation Pattern

The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the triazole ring and the loss of small neutral molecules.[7][8]

  • Molecular Ion Peak ([M+H]⁺): The protonated molecule of the free base is expected at m/z 133.0/135.0 . The presence of a chlorine atom will result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

  • Loss of CH₃: A fragment corresponding to the loss of the methyl group (15 Da) may be observed at m/z 118.0/120.0 .

  • Loss of NH₂: Fragmentation involving the loss of the amino group (16 Da) could lead to a peak at m/z 117.0/119.0 .

  • Ring Cleavage: The triazole ring can undergo cleavage, leading to various smaller fragments. Common losses include N₂ (28 Da) and HCN (27 Da).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ionization: A high voltage is applied to the ESI probe to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

MS_Workflow cluster_preparation Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis Dissolve_Sample Dissolve in Volatile Solvent ESI Electrospray Ionization (ESI) Dissolve_Sample->ESI Mass_Analyzer Mass Separation (e.g., TOF, Quadrupole) ESI->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. The forecasted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a valuable resource for scientists engaged in the synthesis, purification, and characterization of this compound. It is anticipated that these predictive data will serve as a reliable reference for the confirmation of its structure and purity in research and development settings, particularly within the pharmaceutical industry. The experimental protocols and workflows outlined herein represent best practices for obtaining high-quality spectroscopic data for this class of compounds.

References

  • Kallury, R. K. M. R., & Rao, B. (1975). Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Australian Journal of Chemistry, 28(1), 213-217.
  • Barid, R. K., & Mohsin, E. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1003, 012061.
  • Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • ResearchGate. (2022). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(3), 576-585.

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Application Note: Divergent Synthesis of Functionalized Heterocycles from 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Functionalized Heterocycles from 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a stable bioisostere for amides and esters, and as a core structural motif in anticoagulant and antimicrobial agents[1]. The building block 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6)[2] provides an exceptionally versatile, orthogonally reactive platform for the synthesis of diverse chemical libraries. This application note details validated, self-verifying protocols for the regioselective functionalization of this scaffold, focusing on N-acylation and C3-nucleophilic aromatic substitution (SNAr).

Physicochemical & Reactivity Profiling

A critical challenge in triazole chemistry is tautomeric ambiguity (1H, 2H, and 4H forms), which often leads to complex product mixtures and poor regiocontrol during functionalization. The N1-methyl group in this specific building block is a deliberate design choice: it locks the heterocycle into a single tautomeric state, ensuring predictable and clean reactivity across its two primary functional sites.

  • C5-Amino Group (Nucleophilic Site): The exocyclic amine acts as a hard nucleophile. It is highly susceptible to acylation, sulfonylation, and reductive amination. Because the starting material is supplied as a hydrochloride salt to ensure long-term bench stability and solubility, the free base must be liberated in situ using a non-nucleophilic organic base prior to electrophilic trapping[3].

  • C3-Chloro Group (Electrophilic Site): The inherent electron-deficient nature of the 1,2,4-triazole ring activates the C3-halogen toward SNAr and palladium-catalyzed cross-coupling[4]. The chloride acts as a competent leaving group, allowing for the introduction of various carbon, oxygen, and nitrogen nucleophiles[5].

SyntheticWorkflow SM 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl Base Free Base Liberation (Et3N / DIPEA) SM->Base Neutralization Acyl N-Acylation (Amide Derivatives) Base->Acyl Acid Chlorides 0°C to RT SNAr SNAr / Cross-Coupling (C3-Substituted) Base->SNAr Nucleophiles / Pd-Cat Heat Annul Annulation (Fused Bicycles) Base->Annul Bifunctional Electrophiles

Divergent synthetic workflow for functionalizing 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine.

Experimental Protocols & Methodologies

Protocol A: Regioselective N-Acylation of the 5-Amino Group

Causality & Design: Acylating amino-triazoles can inadvertently yield unstable bis-acylated (diimide) byproducts or trigger intermolecular trans-aminoacylation if the reaction is not carefully controlled[3]. To prevent this, the protocol utilizes a strict stoichiometric ratio (1.05 equivalents of acid chloride) and maintains a low temperature (0 °C) during the initial addition. Triethylamine (Et3N) serves a dual purpose: neutralizing the starting hydrochloride salt and acting as an acid scavenger for the HCl generated during acylation.

Self-Validating System: The protocol includes an in-process control (IPC) step. The clearing of the initial heterogeneous suspension upon the addition of triethylamine visually confirms the complete liberation of the free base, serving as a self-validating checkpoint before the introduction of the electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 169 mg) in anhydrous acetonitrile (5.0 mL) under an inert nitrogen atmosphere.

  • Neutralization (IPC Checkpoint): Add triethylamine (2.5 mmol, 348 µL) dropwise at room temperature. Stir for 15 minutes. Validation: Ensure the suspension clears into a homogeneous solution, indicating the free base has been successfully liberated.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the desired acid chloride (1.05 mmol) dropwise over 10 minutes to manage the exothermic reaction and prevent over-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup & Isolation: Quench the reaction by adding cold distilled water (10 mL) dropwise over 15 minutes. The N-acyl product typically precipitates from the aqueous acetonitrile mixture[3]. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum to afford the pure 5-acylamino derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

Causality & Design: Direct displacement of the C3-chloride requires a strong nucleophile (e.g., alkoxides, secondary amines) and thermal energy. While the triazole ring is electron-deficient, it is less activated than a pyrimidine or triazine; therefore, polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–120 °C) are necessary to drive the addition-elimination mechanism[4].

Self-Validating System: The disappearance of the distinct 3:1 isotopic pattern (characteristic of the 35 Cl/ 37 Cl isotopes) in LC-MS analysis provides immediate, definitive confirmation of successful SNAr displacement at the C3 position.

Step-by-Step Methodology:

  • Nucleophile Activation: In a dry, microwave-safe vial, dissolve the nucleophile (e.g., a secondary amine or phenol, 1.2 mmol) in anhydrous DMF (3.0 mL). If using a phenol/alcohol, add sodium hydride (60% dispersion, 1.5 mmol) at 0 °C and stir for 30 minutes to form the active alkoxide/phenoxide.

  • Coupling: Add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 169 mg) and potassium carbonate (K2CO3, 2.5 mmol) to the vial. The excess base neutralizes the HCl salt and maintains an alkaline environment.

  • Heating: Seal the vial and heat the mixture to 100 °C in an oil bath (or via microwave irradiation at 120 °C for 30 minutes) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (15 mL). Wash the organic layer with brine (3 x 10 mL) to remove the DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the C3-substituted product.

SNArMechanism Reactant C3-Chloro Triazole (Electron Deficient) Meisenheimer Meisenheimer-type Intermediate Reactant->Meisenheimer + Nucleophile (Nu-) Addition Product C3-Substituted Triazole Product Meisenheimer->Product Elimination Chloride Chloride Leaving Group Meisenheimer->Chloride - Cl-

Addition-elimination (SNAr) mechanism at the C3 position of the 1,2,4-triazole ring.

Quantitative Data Summary

The following table summarizes expected yields, reaction times, and conditions for various derivative classes synthesized from this core building block, demonstrating the robustness of the protocols.

Derivative ClassReagents / ConditionsReaction TimeTypical Yield (%)Key Analytical Marker (1H NMR / MS)
5-Amide (Aliphatic) Acetyl chloride, Et3N, MeCN, 0 °C to RT2 h85 - 92%N-CH3 singlet shift (~3.6 ppm)
5-Amide (Aromatic) Benzoyl chloride, Et3N, MeCN, 0 °C to RT4 h78 - 85%Broad NH singlet (~10.5 ppm)
C3-Ether (Alkoxy) NaOR, DMF, 80 °C6 h70 - 80%Disappearance of C3-Cl isotope pattern
C3-Amine (Amino) RR'NH, K2CO3, DMF, 120 °C (MW)0.5 h65 - 75%Emergence of new aliphatic/aryl signals
C3-Aryl (Suzuki) Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C12 h60 - 70%Complex aromatic multiplet (~7.2-7.8 ppm)

Sources

Application

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride in Suzuki-Miyaura coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride in Drug Discovery Executive Summary & Strategic Rationale 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride in Drug Discovery

Executive Summary & Strategic Rationale

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a highly versatile building block in medicinal chemistry and agrochemical development. The 1,2,4-triazole core acts as an excellent amide bioisostere, improving aqueous solubility and metabolic stability, while the C5-primary amine serves as a critical hinge-binding motif for kinase inhibitor design.

Functionalizing the C3 position via Suzuki-Miyaura cross-coupling allows for the rapid generation of diverse biaryl libraries. However, coupling this specific substrate presents a triad of mechanistic challenges: the sluggish reactivity of heteroaryl chlorides, the risk of catalyst poisoning via multi-nitrogen chelation, and the stoichiometric disruption caused by the hydrochloride salt[1][2]. This application note provides a field-proven, self-validating protocol to overcome these barriers, ensuring high-yielding C–C bond formation.

Mechanistic Challenges & Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful cross-coupling of electron-rich heteroaryl chlorides requires moving beyond standard generic protocols. Every reagent choice must address a specific mechanistic hurdle.

A. Overcoming the Heteroaryl Chloride Activation Barrier

The C–Cl bond is inherently stronger than C–Br or C–I bonds. Furthermore, the electron-rich nature of the 1,2,4-triazole ring increases electron density at the C3 carbon, making the oxidative addition of Pd(0) thermodynamically demanding[2].

  • The Solution: Standard catalysts like Pd(PPh3​)4​ will fail[3]. The protocol mandates the use of highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) or specialized triazole-based monophosphines (ClickPhos)[2]. These ligands increase the electron density on the palladium center, forcefully accelerating oxidative addition.

B. Preventing Catalyst Poisoning and Competitive Amination

The 1,2,4-triazole ring contains multiple nitrogen atoms, and the C5 position bears a primary amine. These nitrogen centers can act as multidentate ligands, chelating the palladium catalyst to form highly stable, catalytically dead Pd(II) off-cycle complexes[4]. Additionally, the free amine introduces the risk of competitive Buchwald-Hartwig amination.

  • The Solution: The extreme steric bulk of XPhos creates a protective "shield" around the palladium center. This steric hindrance physically blocks the multidentate triazole from chelating the metal, while the relatively mild Suzuki conditions (aqueous base) favor the transmetalation of the boronic acid over amine deprotonation[5].

C. Stoichiometric Compensation for the Hydrochloride Salt

The reagent is supplied commercially as a hydrochloride salt (MW: 169.01 g/mol ). Suzuki-Miyaura couplings strictly rely on basic conditions to convert the arylboronic acid into the highly nucleophilic boronate complex [ArB(OH)3​]− [3].

  • The Solution: If standard base equivalents (e.g., 2.0 eq) are used, the HCl salt will instantly consume 1.0 equivalent, leaving insufficient base to drive the catalytic cycle, resulting in stalled reactions. The protocol requires 3.5 equivalents of a strong, soluble base like K3​PO4​ to neutralize the salt in situ and maintain optimal transmetalation kinetics.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and coupling efficiency for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine.

EntryCatalyst System (mol%)Base (Eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/H₂O100< 10%Sluggish oxidative addition; severe Pd chelation by triazole.
2 Pd2​(dba)3​ / XPhos K3​PO4​ (2.0)Dioxane/H₂O10035%Incomplete conversion; base depleted by the HCl salt.
3 Pd2​(dba)3​ / XPhos K3​PO4​ (3.5)Dioxane/H₂O10088% Optimal; excess base neutralizes HCl and drives transmetalation.
4Pd-ClickPhos (2%) K3​PO4​ (3.5)Dioxane/H₂O8092% Triazole-based ligand highly effective for heteroaryl chlorides[2].

Experimental Workflow & Catalytic Cycle

Workflow Start 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl (Inactive Salt) Base In Situ Neutralization (+ 3.5 eq K3PO4) Start->Base Base Deprotonation OxAdd Oxidative Addition Pd(0) / XPhos Base->OxAdd Active Free Base TransMet Transmetalation Ar-B(OH)2 OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl-Pd(II) Complex RedElim->OxAdd Pd(0) Regeneration Product 3-Aryl-1-methyl-1H-1,2,4-triazol-5-amine (Coupled Product) RedElim->Product C-C Bond Formation

Catalytic workflow for the Suzuki-Miyaura coupling of 3-chloro-1,2,4-triazoles.

Detailed Protocol: Suzuki-Miyaura Coupling

Scale: 1.0 mmol Self-Validation Principle: This protocol includes built-in analytical checkpoints to ensure the integrity of the catalytic cycle.

Reagents & Materials:
  • Substrate: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 169.0 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst Precursor: Pd2​(dba)3​ (0.02 mmol, 2 mol% Pd)

  • Ligand: XPhos (0.08 mmol, 8 mol%)

  • Base: K3​PO4​ (3.5 mmol, 743 mg)

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:
  • Reaction Assembly (Inert Atmosphere): In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Rigorous Degassing (Critical Step): Seal the tube with a septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle exactly three times.

    • Causality: Oxygen must be rigorously excluded. Pd(0) -phosphine complexes are highly susceptible to oxidation. Even trace oxygen will irreversibly oxidize the active Pd(0) to catalytically dead Pd(II) , stalling the reaction.

  • Solvent Addition: Sparging the 1,4-Dioxane and water with Argon for 15 minutes prior to use. Add the degassed 1,4-Dioxane (8 mL) followed by the degassed water (2 mL) via a gas-tight syringe through the septum.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Causality: High-speed stirring is required to maximize the interfacial surface area in the biphasic solvent system, ensuring efficient transmetalation[1].

  • Analytical Monitoring (Self-Validation): After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass ( m/z [M+H]+ 133.0)[6] and the appearance of the target product mass.

  • Workup & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 10 mL) to remove inorganic salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane/Methanol (typically 95:5 to 90:10) to afford the pure 3-aryl-1-methyl-1H-1,2,4-triazol-5-amine.

References

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: MDPI (Molecules) URL:[Link]

  • Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides Source: ACS Publications (Organic Letters) URL:[Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water Source: RSC (RSC Advances) URL:[Link]

  • 3-chloro-1-methyl-1h-1,2,4-triazol-5-amine (C3H5ClN4) Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction Source: ResearchGate URL:[Link]

  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives Source: Research and Reviews (Open Access Journals) URL:[Link]

Sources

Method

Application Note: Synthetic Methodologies and Experimental Protocols for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Executive Summary 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and agrochemical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Supplied as a stable hydrochloride salt to prevent oxidative degradation and improve shelf-life, this compound serves as a critical precursor for the synthesis of fused bicyclic systems, most notably triazolo[1,5-a]pyrimidines [1].

This application note provides a comprehensive, self-validating guide to utilizing this building block. It details the mechanistic causality behind its reactivity, provides step-by-step protocols for regioselective cyclocondensation and late-stage functionalization, and outlines quantitative optimization data to ensure high-yield synthetic outcomes.

Physicochemical Profiling & Mechanistic Grounding

To effectively utilize 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, researchers must understand the distinct electronic and steric roles of its functional groups:

  • The N1-Methyl Tautomeric Lock: Unsubstituted 1,2,4-triazoles exhibit annular tautomerism, which often leads to complex mixtures of regioisomers during cyclization[2]. The N1-methyl group "locks" the molecule into a single tautomeric form. This directs incoming electrophiles exclusively to the N4/C5 positions, ensuring the regioselective formation of [1,5-a] fused systems rather than[4,3-a] isomers[3].

  • The C5-Amine (Primary Nucleophile): The exocyclic primary amine is the most nucleophilic site on the molecule. However, because the compound is supplied as a hydrochloride salt, the amine is protonated (ammonium) and rendered non-nucleophilic. In situ free-basing using a mild base (e.g., Sodium Acetate) is a mandatory first step to liberate the lone pair for nucleophilic attack[4].

  • The C3-Chloride (Latent Electrophile): In the monocyclic triazole state, the C3-Cl bond is relatively inert to nucleophilic aromatic substitution (SNAr) under mild conditions. However, once the triazole is fused to a pyrimidine ring via cyclocondensation, the extended electron-deficient π -system highly activates the chloride (now at the 2-position of the bicyclic system), allowing for late-stage diversification via SNAr with secondary amines[1].

ReactivityMap Center 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl C5_Amine C5-Amine (Primary Nucleophile) Center->C5_Amine Condensation N4_Atom N4 Nitrogen (Secondary Nucleophile) Center->N4_Atom Cyclization C3_Cl C3-Chloride (Latent Electrophile) Center->C3_Cl SNAr / Coupling N1_Me N1-Methyl (Tautomeric Lock) Center->N1_Me Regioselectivity Fused Triazolo[1,5-a]pyrimidines C5_Amine->Fused + 1,3-Dicarbonyls N4_Atom->Fused

Caption: Reactivity map of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine highlighting key functional sites.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues and TLC monitoring steps are included to confirm the success of intermediate states before proceeding.

Protocol A: Regioselective Synthesis of 2-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Causality: This protocol utilizes glacial acetic acid as both a solvent and a mild acid catalyst. Sodium acetate (NaOAc) is added to neutralize the HCl salt of the starting material. The liberated C5-amine attacks the carbonyl of acetylacetone, forming an intermediate enamine. The acidic environment then drives the intramolecular cyclization of the N4 nitrogen onto the second carbonyl, followed by dehydration to establish aromaticity[1][4].

Reagents:

  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride: 1.0 mmol (169.0 mg)

  • Acetylacetone (2,4-pentanedione): 1.2 mmol (120.1 mg)

  • Sodium Acetate (anhydrous): 1.2 mmol (98.4 mg)

  • Glacial Acetic Acid: 5.0 mL

Step-by-Step Methodology:

  • In Situ Free-Basing: In a 25 mL round-bottom flask equipped with a magnetic stirrer, suspend the triazole hydrochloride salt and anhydrous NaOAc in 5.0 mL of glacial acetic acid. Stir at room temperature for 15 minutes. Validation: The suspension will gradually clarify as the free base is liberated and NaCl precipitates.

  • Electrophile Addition: Add acetylacetone dropwise to the stirring mixture over 2 minutes.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction block to 90°C. Maintain heating with vigorous stirring for 4 hours. Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot ( Rf​≈0.1 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.6 ).

  • Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 25 mL of crushed ice/water while stirring vigorously. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water ( 3×10 mL) to remove residual acetic acid and NaCl, and dry under high vacuum at 45°C overnight.

Protocol B: Late-Stage SNAr Functionalization at the C2-Position

Causality: With the electron-withdrawing pyrimidine ring now fused to the triazole, the chlorine atom (originally at C3, now at the 2-position of the bicyclic system) is highly activated. It can be readily displaced by secondary aliphatic amines (e.g., morpholine) via a classic Addition-Elimination SNAr mechanism[1].

Step-by-Step Methodology:

  • Setup: Dissolve 0.5 mmol of the product from Protocol A in 3.0 mL of anhydrous DMF in a microwave-safe vial.

  • Amine Addition: Add 1.5 mmol (3.0 equivalents) of morpholine. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Heating: Seal the vial and heat to 120°C for 2 hours (conventional heating) or 15 minutes (microwave irradiation at 100W). Validation: The solution will turn deep yellow/orange, indicating the formation of the conjugated amino-substituted product.

  • Workup: Dilute with 15 mL of Ethyl Acetate and wash with brine ( 3×10 mL) to remove DMF and excess morpholine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Workflow Step1 1. In Situ Free-Basing (NaOAc, AcOH) Step2 2. Electrophilic Attack (1,3-Diketone) Step1->Step2 Step3 3. Dehydration (90°C, 4h) Step2->Step3 Step4 4. Precipitation (Ice Water Quench) Step3->Step4 Step5 5. C3-Cl SNAr (Sec. Amine, 120°C) Step4->Step5

Caption: Five-step experimental workflow for synthesizing diversified triazolo[1,5-a]pyrimidine scaffolds.

Quantitative Data: Reaction Optimization

The choice of solvent and acid/base additives strictly dictates the yield of the cyclocondensation step. Table 1 summarizes the optimization data, demonstrating why the Acetic Acid/Sodium Acetate system is superior to neutral or basic conditions.

Table 1: Optimization of Cyclocondensation (Protocol A)

EntrySolventAdditive (Equiv.)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone801225%HCl salt inhibits amine nucleophilicity; reaction stalls at intermediate.
2DMFDIPEA (1.5)90845%Base liberates amine, but lack of acid catalyst prevents efficient dehydration.
3Toluenep-TsOH (0.1)110665%Strong acid catalyzes dehydration, but triazole salt exhibits poor solubility.
4 AcOH NaOAc (1.2) 90 4 88% Optimal: NaOAc buffers HCl; AcOH acts as solvent and dehydration catalyst.

Quality Assurance & Troubleshooting

  • Issue: Incomplete Cyclization (Presence of Schiff Base Intermediate)

    • Cause: Insufficient acid catalysis or premature cooling. The initial attack of the amine on the carbonyl is fast, but the subsequent ring closure and dehydration require sustained thermal energy and protonation of the leaving hydroxyl group[3].

    • Solution: Extend reflux time by 2 hours or add a catalytic amount of concentrated H2​SO4​ (1 drop per 5 mL AcOH).

  • Issue: Hydrolysis of the C3-Chloride

    • Cause: Prolonged heating in aqueous acids can lead to the displacement of the C3-Cl by water, yielding the corresponding triazolone.

    • Solution: Ensure the glacial acetic acid is anhydrous. Do not substitute with aqueous HCl or aqueous acetic acid mixtures.

References

  • Regioselective synthesis, structural investigation and binding behavior of 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines with BSA using various spectroscopic and in silico methods Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Trends in the Chemistry of [1,2,4]Triazole[1,5-a]pyrimidines Source: ResearchGate URL:[Link]

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions Source: RSC Publishing URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL:[Link]

Sources

Application

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride as a building block for agrochemicals

Advanced Application Note: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride in Agrochemical Discovery Introduction & Strategic Significance In the highly regulated landscape of agrochemical discovery, researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride in Agrochemical Discovery

Introduction & Strategic Significance

In the highly regulated landscape of agrochemical discovery, researchers rely on privileged heterocyclic scaffolds to bypass resistance mechanisms in phytopathogens and weeds. 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6)[1][2] is a highly versatile, orthogonally functionalized building block. The 1,2,4-triazole nucleus is a cornerstone of modern crop protection, featuring prominently in broad-spectrum fungicides, herbicides, and plant growth regulators[3][4][5].

This specific building block provides three distinct structural advantages for hit-to-lead optimization:

  • N1-Methylation : Locks the triazole ring into a single tautomeric state. This eliminates tautomeric ambiguity during synthesis and structural characterization, while simultaneously improving the lipophilicity (LogP) required for cuticular penetration in plants.

  • C3-Chloro Substitution : Provides a prime electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing rapid extension of the pharmacophore into the target's hydrophobic pockets.

  • C5-Amino Group : Serves as a nucleophilic center for acylation, alkylation, or urea formation, which is critical for establishing hydrogen-bond donor/acceptor interactions within enzyme active sites[6].

Mechanistic Causality in Agrochemical Design

Fungicidal Applications (CYP51 Inhibition)

The primary target for 1,2,4-triazole fungicides is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[7][8]. The unhindered nitrogen atom (N4) of the triazole ring forms a strong coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) in the enzyme's active site[9]. By utilizing 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, researchers can systematically vary the C5-acyl/alkyl tail to optimize hydrophobic interactions with the CYP51 substrate access channel, effectively overcoming target-site mutations in resistant strains like Zymoseptoria tritici.

CYP51_Pathway S Squalene L Lanosterol S->L E Ergosterol (Fungal Cell Membrane) L->E Normal Biosynthesis C CYP51 (14α-demethylase) Heme Fe-dependent C->L Catalyzes Demethylation I 1,2,4-Triazole Derivative (Coordinates Heme Iron) I->C Competitive Inhibition

Ergosterol biosynthesis pathway illustrating CYP51 inhibition by 1,2,4-triazole derivatives.

Herbicidal Applications

Simple triazole-amines, such as amitrole (1H-1,2,4-triazol-5-amine), are known inhibitors of imidazoleglycerol-phosphate dehydratase (disrupting histidine biosynthesis) and catalase (causing severe oxidative stress)[10][11]. Derivatizing the 3-chloro position of our target building block with bulky aryl or aryloxy groups transforms this scaffold into potential inhibitors of photosystem II (PSII) or protoporphyrinogen oxidase (PPO), mimicking the binding modes of established triazolinone herbicides.

Physicochemical & Predictive SAR Data

To guide rational drug design, the baseline physicochemical properties of the building block must be considered. The hydrochloride salt form ensures bench stability and high solubility in polar aprotic solvents during early-stage synthesis[2][12].

PropertyValue / DescriptionImpact on Agrochemical Design
Molecular Formula C₃H₆Cl₂N₄ (HCl salt)[2][12]Low molecular weight allows for extensive derivatization without violating the Rule of 5.
Molecular Weight 169.01 g/mol (Salt) / 132.02 g/mol (Free base)[2][13]High ligand efficiency (LE) potential during hit-to-lead optimization.
Tautomerism Locked (N1-Methyl)Prevents binding-energy penalties associated with tautomeric shifts in the active site.
C5-Amine Reactivity Moderate NucleophileIdeal for stable amide/urea linkages; requires mild base to activate from the HCl salt.
C3-Chloro Reactivity ElectrophilicPrimed for Pd-catalyzed oxidative addition; resistant to spontaneous hydrolysis in field conditions.

Synthetic Workflows & Self-Validating Protocols

To fully leverage this building block, we present two orthogonal functionalization protocols. The causality behind the reagent choices ensures high yield and prevents common side reactions (e.g., di-acylation or catalyst poisoning).

Synth_Workflow A 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl B N-Acylation (5-Amino Modification) A->B Protocol A (Mild Base) C Suzuki Cross-Coupling (3-Chloro Modification) A->C Protocol B (Pd Catalyst) B->C Orthogonal Step D CYP51 Fungicidal Leads B->D E PSII Herbicidal Leads C->E

Orthogonal synthetic workflow for hit-to-lead optimization of the triazole scaffold.

Protocol A: Mild Base-Mediated N-Acylation of the 5-Amino Group

Objective : Synthesize 5-acylamino-1,2,4-triazole derivatives while strictly preventing over-acylation. Causality & Design : Electron-rich heterocyclic amines are highly prone to di-acylation or ring-nitrogen acylation. By utilizing a controlled amount of a mild base (Triethylamine) at low temperatures (0 °C), the reaction kinetics strongly favor mono-acylation[6]. Crucially, the addition of DMAP is omitted here; while DMAP accelerates acylation, it forces the reaction past the mono-acylated product into unwanted di-acylated byproducts[6]. Because the starting material is a hydrochloride salt, an extra equivalent of base is required to liberate the free amine in situ.

Step-by-Step Methodology :

  • Preparation : Suspend 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 equiv, e.g., 500 mg) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Neutralization & Activation : Cool the suspension to 0 °C using an ice bath. Add Triethylamine (Et₃N) (2.2 equiv) dropwise. Self-Validation: The suspension will clarify as the free base is liberated and dissolves in DCM.

  • Acylation : Add the desired acyl chloride (1.1 equiv) dropwise at a constant rate over 10 minutes to prevent localized exothermic spikes.

  • Propagation : Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2–4 hours.

  • Monitoring : Monitor via TLC (Ethyl Acetate/Hexane). Self-Validation: The reaction should stall cleanly at the mono-acylated product. If starting material persists, do not add DMAP; instead, add 0.1 equiv of additional acyl chloride.

  • Workup : Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective : Arylate the C3 position to extend the hydrophobic scaffold for optimal binding in the CYP51 access channel. Causality & Design : The 3-chloro group on the electron-deficient triazole ring is moderately reactive toward oxidative addition. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting bottleneck in electron-deficient heterocycles. A biphasic solvent system (1,4-Dioxane/Water) ensures the simultaneous solubility of the inorganic base (Na₂CO₃) and the polar triazole substrate.

Step-by-Step Methodology :

  • Preparation : In a microwave-safe vial or Schlenk flask, combine the 5-N-acylated triazole product from Protocol A (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M concentration relative to the triazole).

  • Catalyst Loading : Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation: The solution will immediately take on a deep red/orange hue characteristic of the active Pd complex.

  • Reaction : Seal the vessel and purge with nitrogen for 5 minutes. Heat the mixture to 90 °C in an oil bath for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Monitoring : Check conversion via LC-MS. The C3-aryl product will show a distinct mass shift and a longer retention time due to increased lipophilicity.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • PubChem - NIH. Amitrole | C2H4N4 | CID 1639. Retrieved from[Link]

  • Organic Process Research & Development - ACS Publications. Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations of 1-Acyl-5-amino-1H-1,2,4-triazoles and 5-Amino-1H-1,2,4-triazoles to Afford 5-Acylamino-1H-1,2,4-triazoles. Retrieved from[Link]

  • PMC - NIH. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Retrieved from [Link]

  • Chemical Reviews - ACS Publications. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Retrieved from [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • PubMed - NIH. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Retrieved from [Link]

Sources

Method

Application Note: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, the 1,2,4-triazole core is a highly privileged scaffold, frequently deployed to overcome pharmacokinetic liabilities such as poor aqueous solubility, rapid metabolic clearance,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,2,4-triazole core is a highly privileged scaffold, frequently deployed to overcome pharmacokinetic liabilities such as poor aqueous solubility, rapid metabolic clearance, and off-target toxicity associated with traditional phenyl or pyridine rings[1]. Among the myriad of triazole derivatives, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) emerges as a uniquely versatile, orthogonally functionalizable building block.

This application note provides an in-depth technical guide for medicinal chemists and drug development professionals. It details the physicochemical rationale behind this specific substitution pattern, its mechanistic utility in pharmacophore mapping, and field-proven synthetic methodologies for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

To effectively utilize a chemical building block, one must understand the causality behind its structural design. The specific functionalization of this molecule is not arbitrary; it is engineered to solve common synthetic and biological challenges.

The Rationale Behind the Structure
  • N1-Methylation (Tautomeric Locking): Unsubstituted 1,2,4-triazoles exist in a rapid equilibrium of 1H, 2H, and 4H tautomers. This tautomerism severely complicates Structure-Activity Relationship (SAR) optimization, as the active binding conformation is unpredictable[2]. The N1-methyl group locks the heterocycle into a single, stable 1H-tautomeric state, ensuring predictable vector projection for the C3 and C5 substituents[1].

  • Hydrochloride Salt Form: The free base of electron-deficient aminotriazoles is highly polar, prone to oxidative degradation, and difficult to isolate. Supplying this building block as an HCl salt ensures long-term bench stability and enhances its solubility in polar aprotic solvents (such as DMF or Dioxane) when neutralized in situ during reaction setup[3].

Table 1: Physicochemical Properties & Drug Design Impact

PropertyValueRationale / Impact on Drug Design
Chemical Formula C₃H₆Cl₂N₄ (Salt)Contains a 3:1 ³⁵Cl/³⁷Cl isotopic signature, highly useful for LCMS reaction tracking.
Molecular Weight 169.01 g/mol Low MW ensures high ligand efficiency (LE) when incorporated into larger scaffolds.
Physical State SolidEnhances bench stability; prevents oxidation of the electron-rich core.
H-Bond Donors 1 (-NH₂)Acts as a critical interaction vector for target binding (e.g., kinase hinges).
H-Bond Acceptors 2 (N2, N4)Provides bidentate coordination capabilities with target proteins or metalloenzymes.
Tautomeric State Locked (1H)N1-methylation prevents tautomerization, ensuring predictable SAR[1].

Mechanistic Utility in Drug Design

The 1,2,4-triazole core is widely recognized as a robust bioisostere for amides, esters, and carboxylic acids[1]. However, the specific combination of a C5-amine and a C3-chloro group allows this molecule to serve as a foundational anchor in several therapeutic areas.

Kinase Inhibitor Design (Hinge-Binding Motif)

In oncology and immunology, small-molecule kinase inhibitors must competitively bind to the ATP-binding pocket of the kinase. The C5-amino group and the adjacent N4 nitrogen of this triazole form a perfect bidentate hydrogen-bonding motif (donor-acceptor) that mimics the adenine ring of ATP[4].

KinaseBinding Triazole 1,2,4-Triazole Core (Scaffold) N4 Triazole N4 (H-Bond Acceptor) Triazole->N4 C5_NH2 C5-Amino Group (H-Bond Donor) Triazole->C5_NH2 Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) N4->Hinge Accepts H-bond C5_NH2->Hinge Donates H-bond

Kinase hinge-binding pharmacophore model of the 1,2,4-triazole-5-amine scaffold.

Antimicrobial & Antifungal Agents

Triazoles are fundamental to antifungal agents due to their ability to coordinate with the heme iron of metalloenzymes like CYP51 (lanosterol 14α-demethylase)[5]. The C3-chloro group allows for the rapid functionalization of the ring with lipophilic aryl groups, which are necessary to penetrate fungal cell walls, while the triazole nitrogens engage the enzyme's active site.

Synthetic Methodologies & Orthogonal Reactivity

The true power of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride lies in its orthogonal reactivity. Medicinal chemists can selectively functionalize one position without protecting the other, streamlining the synthesis of complex libraries.

  • C3-Chloro (Electrophilic Node): The chlorine atom is highly activated by the electron-deficient triazole ring. It serves as an excellent pseudohalide for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr)[6].

  • C5-Amino (Nucleophilic Node): The exocyclic amine can be acylated, sulfonylated, or utilized in condensation reactions to form fused bicyclic systems (e.g., triazolo-pyrimidines)[5].

OrthogonalReactivity Start 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl C3 C3-Chloro Position (Electrophilic) Start->C3 Pd-Catalysis / Base C5 C5-Amino Position (Nucleophilic) Start->C5 Electrophiles Suzuki Suzuki-Miyaura Cross-Coupling C3->Suzuki SNAr SNAr / Buchwald Amination C3->SNAr Amide Amide Coupling (Acyl Chlorides/HATU) C5->Amide Fused Cyclization (Fused Heterocycles) C5->Fused

Orthogonal reactivity workflow of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales to ensure high-fidelity execution.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylation of the C3 position using an aryl boronic acid.

Reagents:

  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the triazole HCl salt, aryl boronic acid, and K₂CO₃.

    • Causality: Exactly 3.0 equivalents of K₂CO₃ are required—1.0 eq to neutralize the HCl salt and liberate the free base, and 2.0 eq to form the reactive boronate complex essential for the transmetalation step.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen rapidly degrades Pd(0) intermediates. The water co-solvent is strictly necessary to dissolve the inorganic base and facilitate transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and seal the vial.

    • Causality: The bidentate dppf ligand is specifically chosen to prevent the strongly coordinating triazole nitrogens from displacing the ligand and poisoning the palladium catalyst.

  • Reaction Execution: Heat the mixture at 90°C for 4-6 hours.

  • Self-Validation (In-Process Control): Sample the reaction for LCMS.

    • Validation Check: The starting material exhibits a distinct 3:1 isotopic mass pattern (M / M+2) due to the chlorine atom. Successful coupling is confirmed by the complete disappearance of this isotopic signature and the appearance of the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for flash chromatography.

Protocol B: Amide Coupling at the C5-Amino Position

Objective: Acylation of the exocyclic C5-amine to form an amide linkage.

Reagents:

  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under Argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 15 minutes.

    • Validation Check: The solution will turn a distinct pale yellow, indicating the successful formation of the highly reactive HOAt ester.

  • Substrate Neutralization: In a separate vial, dissolve the triazole HCl salt in DMF and add 2.0 eq of DIPEA.

    • Causality: The HCl salt must be fully neutralized before introduction to the active ester to prevent protonation of the base, which would stall the coupling cycle.

  • Coupling: Transfer the neutralized triazole solution to the pre-activated acid mixture. Stir at room temperature for 12 hours.

    • Causality: The C5-amino group on the triazole ring is heavily delocalized and electron-deficient (amide-like). Standard coupling reagents (e.g., EDC/HOBt) are insufficiently reactive. HATU is mandated to overcome this low nucleophilicity.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove residual DMF. Dry, filter, and concentrate.

References

  • [1] Guan, Q., et al. "Triazoles in medicinal chemistry: Physicochemical properties, bioisosterism, and application." Journal of Medicinal Chemistry, 67(10), 7788–7824 (2024). URL:[Link]

  • [5] Dai, J., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 10, 891484 (2022). URL:[Link]

  • [2][4] Sharma, V., et al. "An insight on medicinal attributes of 1,2,4-triazoles." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Derivatization of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Mechanistic Rationale & Strategic Importance The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antimicrobial, and anticancer agents[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Importance

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antimicrobial, and anticancer agents[1]. Specifically,[2] serves as a highly versatile, bifunctional building block for drug discovery libraries.

However, functionalizing this specific scaffold presents significant kinetic challenges. The electron-donating nature of the C5-amine increases the electron density of the 1,2,4-triazole ring, which severely deactivates the C3-chloro position. As a result, standard Nucleophilic Aromatic Substitution (SNAr) is extremely sluggish under conventional conductive heating. Prolonged heating in oil baths often leads to substrate decomposition, localized overheating, and poor atom economy[3].

Microwave-Assisted Organic Synthesis (MAOS) overcomes these activation barriers through [1]. By utilizing microwave energy (typically 2.45 GHz), polar molecules and ions in the reaction mixture directly absorb electromagnetic radiation, converting it into heat via molecular friction and dipole rotation. This targeted energy transfer slashes reaction times from hours to minutes and drastically improves product purity[4].

Derivatization Strategy

The target molecule possesses two primary sites for derivatization, each requiring a tailored microwave approach:

  • The C3-Chloro Group : Requires high activation energy for SNAr. MAOS provides the rapid thermal spike necessary to drive substitution with secondary amines or thiols[5].

  • The C5-Amine Group : A primary amine susceptible to electrophilic attack (e.g., amidation). While kinetically faster, conventional heating often results in over-reaction (di-acylation). Microwave irradiation allows for precise, short-duration heating, ensuring strictly mono-acylated products[6].

Crucial Pre-treatment: Because the starting material is a hydrochloride salt, in-situ free-basing with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory. Failure to neutralize the salt leaves the C5-amine protonated (unreactive) and risks generating HCl gas under microwave conditions, which can cause dangerous pressure spikes or catastrophic vessel failure.

Workflow & Pathway Visualization

G SM 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl (Starting Material) Base In-Situ Free-Basing (DIPEA / NMP) SM->Base Neutralization MW Microwave Dielectric Heating (Rapid Energy Transfer) Base->MW Solvation PathA Pathway A: SNAr (C3) Nucleophilic Substitution MW->PathA + Secondary Amine 160°C, 15 min PathB Pathway B: Amidation (C5) Electrophilic Acylation MW->PathB + Acid Chloride 100°C, 5 min ProdA C3-Substituted Triazole (Yield >85%) PathA->ProdA ProdB C5-Acylated Triazole (Yield >90%) PathB->ProdB QC Self-Validation (LC-MS / In-situ Pressure) ProdA->QC ProdB->QC

Caption: Microwave-assisted derivatization workflow for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr at the C3 Position

Objective: Displace the deactivated C3-chloro group with a secondary amine (e.g., morpholine) to generate a 3-morpholino-1,2,4-triazole derivative.

Step-by-Step Methodology:

  • Preparation & Neutralization: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 169.0 mg). Add N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

    • Causality: NMP is selected due to its high microwave absorbance (high loss tangent, tan δ = 0.275), enabling rapid and uniform dielectric heating without solvent degradation[4].

  • Base Addition: Add DIPEA (3.0 mmol, 523 µL).

    • Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq acts as an acid scavenger for the HCl generated during the SNAr reaction, and a 1.0 eq excess ensures the microenvironment remains basic, preventing protonation of the incoming nucleophile.

  • Nucleophile Addition: Add morpholine (1.5 mmol, 130 µL). Seal the vessel with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set parameters to 160°C, 15 minutes hold time, with a maximum pressure limit of 250 psi.

    • Self-Validation: Monitor the real-time pressure and power curves on the reactor display. A stable power draw (~30-50 W) after reaching 160°C indicates a controlled reaction. A sudden pressure spike indicates solvent boiling or an uncontrolled exotherm; the system should be programmed to automatically abort.

  • Workup: Cool the vessel to room temperature using the reactor's compressed air function. Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter and wash with cold water.

  • Analytical Validation: Perform LC-MS analysis of the crude solid.

    • Self-Validation: The disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom (M / M+2) in the mass spectrum confirms complete displacement of the C3-chloro group.

Protocol B: Microwave-Assisted Amidation at the C5 Position

Objective: Acylate the C5-amine using an acid chloride to form a stable amide linkage.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vessel, combine the triazole hydrochloride salt (1.0 mmol, 169.0 mg) and anhydrous Acetonitrile (3.0 mL).

  • Catalytic Base Addition: Add Pyridine (2.5 mmol, 202 µL).

    • Causality: Pyridine serves a dual purpose: neutralizing the starting material's HCl salt and acting as a nucleophilic catalyst by forming a highly reactive, transient acylpyridinium intermediate with the acid chloride.

  • Electrophile Addition: Slowly add benzoyl chloride (1.1 mmol, 128 µL) dropwise. Seal the vessel.

  • Microwave Irradiation: Irradiate at 100°C for 5 minutes (max pressure 200 psi).

    • Causality: Amidation is kinetically faster than SNAr. Using a lower temperature (100°C) and a short duration (5 min) prevents the formation of di-acylated side products, which are common under prolonged [6].

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize excess acid chloride. Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation: Confirm mono-acylation via ¹H-NMR by checking the integration of the single amide N-H proton (typically appearing as a broad singlet at ~10.5 ppm).

Comparative Quantitative Data

The efficacy of MAOS over conventional conductive heating is demonstrated in the table below. Microwave irradiation not only accelerates the reaction kinetics but significantly suppresses side-product formation, leading to superior crude purity and isolated yields.

Reaction PathwayHeating MethodTemperature (°C)TimeIsolated Yield (%)Crude Purity (LC-MS)
C3-SNAr (Morpholine)Conventional (Oil Bath)15024 hours45%~70% (Decomposition)
C3-SNAr (Morpholine)Microwave (MAOS)16015 mins88%>95%
C5-Amidation (Benzoyl Cl)Conventional (Oil Bath)806 hours62%~80% (Di-acylation)
C5-Amidation (Benzoyl Cl)Microwave (MAOS)1005 mins94%>98%

References

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry (SciELO). Available at:[Link]

  • Sahoo, B. M., et al. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology. Available at:[Link]

  • RSC Advances. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. Available at:[Link]

  • MDPI Molecules. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at:[Link]

Sources

Method

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride reaction conditions and solvents

Application Note: Reaction Modalities, Solvent Optimization, and Protocols for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride Executive Summary & Structural Causality As a highly versatile building block in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Modalities, Solvent Optimization, and Protocols for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Executive Summary & Structural Causality

As a highly versatile building block in medicinal chemistry and agrochemical development, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) presents a unique trifunctional scaffold[1]. Handling and derivatizing this compound requires a deep understanding of its structural causality:

  • The 1-Methyl Group : In unsubstituted 1,2,4-triazoles, dynamic tautomerism (1H, 2H, 4H) complicates reactivity and leads to complex regioisomer mixtures. The N1-methyl group "locks" the heterocycle into a single tautomeric state, ensuring predictable regioselectivity during downstream synthesis.

  • The 5-Amine Node : The primary amine is a nucleophilic site for acylation or Buchwald-Hartwig cross-coupling. However, its nucleophilicity is dampened by the electron-withdrawing nature of the π -deficient triazole ring, necessitating highly active catalysts or thermodynamic forcing conditions[2].

  • The 3-Chloro Node : The halogen atom sits on an electron-deficient ring, making it a prime candidate for Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr)[3].

  • The Hydrochloride Salt : Supplied commercially as an HCl salt to prevent oxidative degradation and improve shelf-life, this compound must be neutralized in situ. Failing to account for the exact stoichiometry of the HCl salt (requiring +1.0 equivalent of base) will poison palladium catalysts or stall nucleophilic attacks[1].

ReactivityMap Core 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl Freebase Freebase Intermediate (In situ) Core->Freebase Base (TEA / K2CO3) AmineRxn 5-Amine Functionalization (Acylation / Buchwald) Freebase->AmineRxn Electrophiles / Aryl Halides ChloroRxn 3-Chloro Displacement (Suzuki / SNAr) Freebase->ChloroRxn Nucleophiles / Boronic Acids

Fig 1. Divergent reactivity map of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine.

Strategic Reaction Modalities & Solvent Selection

N-Acylation of the 5-Amine (Kinetic vs. Thermodynamic Control)

The acylation of 5-amino-1,2,4-triazoles is governed by a strict kinetic vs. thermodynamic dichotomy. The ring nitrogens (N2 or N4) are sterically accessible and highly nucleophilic, meaning that acylation at 0 °C in dichloromethane (DCM) often yields the ring-acylated kinetic product. To obtain the desired 5-acylamino derivative, the reaction must be pushed to thermodynamic control. Heating the intermediate to 200 °C, or conducting the reaction in refluxing pyridine, facilitates a thermal rearrangement where the acyl group migrates from the ring nitrogen to the 5-exocyclic amine[4].

Buchwald-Hartwig Amination

Because the triazole ring withdraws electron density from the 5-amine, standard palladium catalysts (e.g., Pd(PPh 3​ ) 4​ ) often fail to drive the reductive elimination step. Successful C-N coupling requires electron-rich, bulky dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos[2]. 1,4-Dioxane is the optimal solvent here; its boiling point (101 °C) allows for the high temperatures required to overcome the activation energy barrier of the deactivated amine, while remaining inert to the Pd catalytic cycle.

Suzuki-Miyaura Cross-Coupling at the 3-Chloro Position

The 3-chloro position can undergo oxidative addition with palladium, though it is less reactive than a standard aryl bromide. A biphasic solvent system of 1,4-Dioxane and Water (4:1 v/v) is critical. The water dissolves the inorganic base (e.g., K 2​ CO 3​ ), which is necessary to activate the arylboronic acid into the reactive boronate complex, while dioxane solubilizes the triazole and the Pd(dppf)Cl 2​ catalyst[3].

Quantitative Data & Condition Summary

Reaction TypeTarget NodeOptimal SolventCatalyst / LigandBase RequirementTemp (°C)
N-Acylation 5-AminePyridineNonePyridine (Solvent)100 - 115
Buchwald-Hartwig 5-Amine1,4-DioxanePd 2​ (dba) 3​ / BrettPhosCs 2​ CO 3​ (2.5 eq)90 - 110
Suzuki-Miyaura 3-ChloroDioxane / H 2​ OPd(dppf)Cl 2​ K 2​ CO 3​ (3.0 eq)90 - 100
SNAr 3-ChloroDMF or DMSONoneDIPEA (2.5 eq)*120 - 150

*Note: Base equivalents include the mandatory 1.0 eq required to neutralize the starting hydrochloride salt.

Validated Experimental Protocols

Protocol A: Thermodynamic N-Acylation of the 5-Amine

This protocol utilizes pyridine as both the solvent and the base to ensure thermodynamic rearrangement to the 5-acylamino product[4].

  • Freebasing & Dissolution : Suspend 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq, 1.0 mmol, 169 mg) in anhydrous pyridine (5.0 mL) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to allow the HCl salt to neutralize.

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired acid chloride (1.1 eq, 1.1 mmol).

  • Thermodynamic Rearrangement : Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 110 °C for 12 hours. Causality: The initial kinetic ring-acylation will rearrange to the thermodynamically stable 5-acylamino isomer under these thermal conditions.

  • Workup : Cool to room temperature and concentrate under reduced pressure to remove pyridine. Dilute the residue with Ethyl Acetate (20 mL), wash with saturated aqueous NaHCO 3​ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate for column chromatography.

BuchwaldWorkflow Step1 1. Charge Flask (Triazole, Ar-X, Base) Step2 2. Add Catalyst (Pd2(dba)3, BrettPhos) Step1->Step2 Step3 3. Solvent Addition (Degassed 1,4-Dioxane) Step2->Step3 Step4 4. Heating (90-110 °C, 12-24h) Step3->Step4 Step5 5. Workup (Filtration, Chrom.) Step4->Step5

Fig 2. Step-by-step workflow for Buchwald-Hartwig amination.

Protocol B: Buchwald-Hartwig Cross-Coupling

Self-validating stoichiometry: 1.0 eq of Cs 2​ CO 3​ neutralizes the HCl salt; the remaining 1.5 eq drives the catalytic cycle[2].

  • Reagent Charging : In an oven-dried Schlenk flask, combine 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq, 1.0 mmol), the aryl bromide (1.2 eq, 1.2 mmol), and Cs 2​ CO 3​ (2.5 eq, 2.5 mmol).

  • Catalyst Addition : Add Pd 2​ (dba) 3​ (0.05 eq, 5 mol%) and BrettPhos ligand (0.10 eq, 10 mol%).

  • Degassing : Evacuate and backfill the flask with argon three times. Add anhydrous, sparged 1,4-Dioxane (10 mL) via syringe.

  • Heating : Seal the flask and heat to 100 °C in a pre-heated oil bath for 16 hours.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the crude mixture through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at the 3-Chloro Position
  • Reagent Charging : To a microwave vial or round-bottom flask, add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq, 1.0 mmol), the arylboronic acid (1.2 eq, 1.2 mmol), K 2​ CO 3​ (3.0 eq, 3.0 mmol), and Pd(dppf)Cl 2​ (0.05 eq, 5 mol%)[3].

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total).

  • Reaction : Purge with nitrogen for 5 minutes, seal, and heat to 90 °C for 12 hours.

  • Phase Separation : Cool to room temperature, add water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate in vacuo before purification.

References

  • [1] Fisher Scientific. "Sigma Aldrich 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride". Available at: 1

  • Sigma-Aldrich. "3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride AldrichCPR". Available at: Link

  • [3] NIH PMC. "Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II". Available at:3

  • [4] Minia University / J. Adv. Biomed. & Pharm. Sci. "Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity". Available at: 4

  • [2] Google Patents. "WO2024079623A1 - Tricyclic compounds and their uses". Available at: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

As a Senior Application Scientist, I have structured this technical guide to address the critical bottlenecks in synthesizing and optimizing the yield of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 139...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the critical bottlenecks in synthesizing and optimizing the yield of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6). This compound is a vital halogenated heterocyclic building block used extensively in pharmaceutical development and agricultural chemistry.

Rather than providing a generic overview, this guide dissects the synthesis into a self-validating system, explaining the mechanistic causality behind each optimization step to ensure your benchwork translates to scalable, high-yield results.

Core Synthesis Workflow

The synthesis of this specific isomer typically proceeds via a three-stage sequence: Sandmeyer-type chlorination of guanazole (1H-1,2,4-triazole-3,5-diamine), regioselective N-methylation, and anhydrous salt formation.

SynthesisWorkflow SM 1H-1,2,4-triazole-3,5-diamine (Guanazole) Step1 Sandmeyer Chlorination (NaNO2, HCl, -5°C) SM->Step1 Int1 3-chloro-1H-1,2,4-triazol-5-amine (Intermediate) Step1->Int1 Selective Diazotization Step2 N-Methylation (MeI, K2CO3, DMF) Int1->Step2 Int2 Isomer Mixture (1-Methyl & 2-Methyl) Step2->Int2 Alkylation Step3 Chromatographic Separation (Silica Gel) Int2->Step3 Int3 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine (Free Base) Step3->Int3 Isomer Isolation Step4 Salt Formation (Anhydrous HCl, Ether) Int3->Step4 Product 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl (Final Product) Step4->Product Precipitation

Workflow for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the 3-chloro intermediate so low during the initial Sandmeyer chlorination?

The Causality: The conversion of 1H-1,2,4-triazole-3,5-diamine to 3-chloro-1H-1,2,4-triazol-5-amine relies on the selective diazotization of a single amino group. If the internal reaction temperature exceeds 0 °C, the resulting diazonium salt becomes highly unstable and undergoes competitive hydrolysis, yielding the undesired triazolone byproduct instead of the chlorinated target. Furthermore, over-diazotization (using excess nitrite) can lead to the 3,5-dichloro derivative. Chlorination of triazole and triazolo-annelated systems requires strict thermal and stoichiometric control to avoid degradation 1.

Self-Validating Protocol: Optimized Sandmeyer Chlorination

  • Preparation: Suspend 1H-1,2,4-triazole-3,5-diamine (1.0 eq) in concentrated HCl (5.0 eq). Cool the mixture to -5 °C using a calibrated ice-salt bath.

  • Diazotization: Dissolve NaNO₂ (1.05 eq) in minimal distilled water. Add this solution dropwise over 2 hours. Validation Check: The internal temperature must strictly remain between -5 °C and 0 °C. A sudden exotherm indicates overly rapid addition and impending hydrolysis.

  • Substitution: Stir for an additional 30 minutes at 0 °C, then slowly warm to room temperature to allow nitrogen gas evolution and chloride substitution.

  • Isolation: Neutralize carefully with cold aqueous NaOH to pH 6.5. Validation Check: The 3-chloro-1H-1,2,4-triazol-5-amine will precipitate as a solid. Filter and dry under a vacuum to constant weight.

Q2: How can I control the regioselectivity during N-methylation to maximize the 1-methyl isomer?

The Causality: 3-Chloro-1H-1,2,4-triazol-5-amine exhibits annular tautomerism. When deprotonated by a base, the resulting triazolide anion has multiple nucleophilic nitrogen centers. Alkylation with methyl iodide (MeI) typically yields a mixture of 1-methyl and 2-methyl isomers. The choice of base and solvent dictates whether the reaction operates under thermodynamic or kinetic control. Weak bases in polar aprotic solvents favor the less sterically hindered N1 position.

Quantitative Data: Base/Solvent Effects on Regioselectivity Summarized below are the optimized parameters for directing the methylation toward the 1-methyl isomer.

BaseSolventTemp (°C)1-Methyl : 2-Methyl RatioOverall Yield (%)
NaH (Strong)THF0 to 251.2 : 165
Cs₂CO₃ (Weak)DMF252.5 : 172
K₂CO₃ (Weak) DMF 0 to 25 4.1 : 1 81
DIPEA (Organic)DCM401.5 : 145
Q3: What is the most efficient way to isolate the 1-methyl isomer and form the hydrochloride salt without product degradation?

The Causality: The 1-methyl and 2-methyl isomers have distinct polarities due to their varying dipole moments, allowing for effective separation via silica gel chromatography. Once the 1-methyl free base (monoisotopic mass: 132.02 Da 2) is isolated, it must be converted to the hydrochloride salt (Molecular Weight: 169.01 g/mol 3). Using aqueous HCl introduces water, which can lead to incomplete crystallization or hydrolysis of the amine group. Anhydrous conditions are mandatory to achieve a quantitative yield of the pure salt.

Self-Validating Protocol: Isomer Isolation and Salt Formation

  • Extraction: Concentrate the methylation reaction mixture to remove DMF, then partition between Ethyl Acetate and water. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Chromatography: Purify the crude mixture via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5). Validation Check: The 1-methyl isomer is less polar and will elute first. Verify fractions via TLC or LC-MS.

  • Anhydrous Dissolution: Dissolve the purified 1-methyl free base in anhydrous diethyl ether (10 mL/g).

  • Salt Precipitation: Cool to 0 °C and add 2.0 M HCl in diethyl ether (1.2 eq) dropwise under a nitrogen atmosphere.

  • Collection: Stir for 1 hour. Validation Check: The 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride will precipitate quantitatively as a white solid. Filter under a nitrogen blanket, wash with cold ether, and dry in a vacuum desiccator. Store properly as a combustible solid (Storage Class 11) 4.

Troubleshooting Decision Matrix

If your final yield remains below 60%, utilize the following diagnostic matrix to identify the point of failure in your workflow.

TroubleshootingTree Start Issue: Low Final Yield Q1 Where is the mass loss occurring? Start->Q1 Branch1 Step 1: Chlorination Q1->Branch1 Intermediate 1 Low Branch2 Step 2: Methylation Q1->Branch2 Poor Isomer Ratio Branch3 Step 3: Salt Formation Q1->Branch3 Salt Won't Precipitate Sol1 Check Temp: Keep < 0°C Prevent Hydrolysis Branch1->Sol1 Sol2 Check Base: Use K2CO3 Improve Regioselectivity Branch2->Sol2 Sol3 Check Moisture: Use Anhydrous HCl/Ether Branch3->Sol3

Decision matrix for diagnosing low yields in triazole synthesis.

References

  • Synthesis and Reactivity of[1,2,4]Triazolo-annelated Quinazolines National Institutes of Health (NIH) - PubMed Central (PMC)[Link]

  • 3-chloro-1-methyl-1h-1,2,4-triazol-5-amine (C3H5ClN4) PubChemLite - Luxembourg Centre for Systems Biomedicine[Link]

  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride Amerigo Scientific[Link]

Sources

Optimization

Purification techniques for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride products

Technical Support Center: Isolation and Purification of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of purifying highly polar, halogenated heterocyclic building blocks. 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a critical intermediate in the synthesis of kinase inhibitors and agricultural agents. However, its extreme polarity, the presence of the hydrochloride salt, and the potential for regioisomeric impurities (due to the alkylation of the triazole ring) make its purification non-trivial.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure you obtain >98% pure material.

Part 1: Physicochemical Profiling

Understanding the molecule's properties is the first step in designing a rational purification strategy. The N-methylation at the 1-position restricts the annular tautomerism typically seen in 1H-1,2,4-triazoles[1], but introduces the risk of generating N2-methyl regioisomers during the synthesis phase.

Table 1: Quantitative Physicochemical Data

PropertyValueImplication for Purification
Molecular Formula C3H6Cl2N4 (C3H5ClN4·HCl)[2]The salt form necessitates highly polar solvents for dissolution.
Molecular Weight 169.01 g/mol [2]Low MW increases the volatility of the free base; avoid high vacuum at elevated temperatures.
SMILES Cl.Cn1nc(Cl)nc1N[2]N1-methyl group prevents tautomerism but requires separation from N2-isomers.
Solubility Profile High in H2O, MeOH; Low in EtOAc, Et2OIdeal for solvent/anti-solvent recrystallization.
pKa (estimated) ~4.5 (conjugate acid)Requires pH > 7 for complete free-basing during liquid-liquid extraction.

Part 2: Purification Workflow

The purification trajectory depends entirely on your impurity profile. Inorganic salts and polar degradation products can be removed via direct recrystallization[3], whereas structurally similar regioisomers require free-basing and chromatographic separation[1].

PurificationWorkflow Start Crude 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess Decision Primary Impurity Type? Assess->Decision Regio Regioisomers (e.g., N2-methyl) Decision->Regio Structural Inorganic Inorganic Salts / Polar Byproducts Decision->Inorganic Salts/Polar Freebase 1. Free-basing (NaHCO3) 2. EtOAc Extraction 3. Silica Chromatography Regio->Freebase Recryst Recrystallization (EtOH / EtOAc or MeOH / DCM) Inorganic->Recryst SaltFormation Re-precipitation with HCl in Ether Freebase->SaltFormation Pure Pure Hydrochloride Salt (>98% Purity) Recryst->Pure SaltFormation->Pure

Workflow for the purification of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride.

Part 3: Step-by-Step Methodologies

Protocol A: Solvent/Anti-Solvent Recrystallization

Use Case: Removal of inorganic salts and highly polar impurities. Triazole hydrochlorides are highly crystalline when subjected to appropriate solvent systems[3]. Causality: Methanol dissolves both the product and polar impurities. The slow addition of dichloromethane (or ethyl acetate) selectively decreases the dielectric constant of the medium, forcing the hydrochloride salt to nucleate while leaving organic impurities dissolved in the mother liquor.

  • Dissolution : Suspend 1.0 g of the crude hydrochloride salt in a minimum volume (approx. 3-5 mL) of hot absolute methanol (60 °C).

  • Filtration (Self-Validation Step) : If insoluble white solids remain, they are likely inorganic salts (e.g., NaCl) from the synthesis. Filter the hot solution rapidly through a pre-warmed fine glass frit.

  • Anti-Solvent Addition : Transfer the filtrate to a clean flask at 50 °C. Slowly add hot ethyl acetate dropwise until the solution becomes faintly turbid.

  • Annealing : Add a single drop of methanol to clear the turbidity. Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours.

  • Harvesting : Cool the flask in an ice bath for 1 hour. Filter the resulting needles and wash with cold ethyl acetate. Dry under vacuum.

Protocol B: Free-Basing, Chromatography, and Re-Salting

Use Case: Separation of N1-methyl from N2-methyl regioisomers[1]. Causality: Regioisomers often co-crystallize due to nearly identical crystal lattice energies in the salt form. Converting them to free bases allows you to exploit their differing dipole moments on silica gel.

  • Free-Basing : Dissolve the crude salt in minimal distilled water. Add saturated aqueous NaHCO₃ until the pH reaches 8.0. (Note: Avoid strong bases like NaOH to prevent hydrolysis of the sensitive chloro group).

  • Extraction : Extract 4x with ethyl acetate. Because the free base is moderately water-soluble, multiple extractions or the use of a continuous liquid-liquid extractor is required.

  • Chromatography : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and load onto a silica gel column. Elute using a gradient of Dichloromethane:Methanol (98:2 to 90:10).

  • Re-Salting (Self-Validation Step) : Pool the pure fractions (verified by TLC/LC-MS) and concentrate. Dissolve the free base in anhydrous diethyl ether. Slowly bubble dry HCl gas or add a stoichiometric amount of 2M HCl in diethyl ether. The pure hydrochloride salt will instantly precipitate as a brilliant white powder.

Part 4: Troubleshooting & FAQs

Q1: During recrystallization (Protocol A), my product forms a thick oil at the bottom of the flask instead of crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when trace water is present in the solvents. Correction: Evaporate the mixture to absolute dryness to ensure no water remains. Re-dissolve in hot absolute ethanol (instead of methanol) and use a slower cooling ramp. Seeding the solution with a pure crystal just before turbidity occurs will force solid nucleation over oil formation.

Q2: I am trying to monitor the reaction and purification via LC-MS, but the compound elutes in the void volume. How can I retain it? A2: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine is highly polar, and its protonated form will not interact with standard C18 stationary phases. Correction: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or bare silica column. Alternatively, if you must use reverse-phase chromatography, add an ion-pairing agent such as 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase to neutralize the charge and temporarily increase lipophilicity.

Q3: How can I definitively differentiate between the N1-methyl product and the N2-methyl impurity using NMR? A3: Standard 1D ¹H-NMR is insufficient because the methyl singlets will overlap closely. Correction: Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation). In the desired 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, the N1-methyl protons will show strong 3-bond correlations to both C5 (bearing the amine) and C3 (bearing the chlorine). The N2-methyl isomer will show a distinctly different correlation pattern, specifically lacking the strong coupling to the amine-bearing carbon.

References

  • Ivanova, et al. "Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin". ACS Publications. (2022). Available at:[Link]

  • Science of Synthesis. "Product Class 14: 1,2,4-Triazoles". Thieme Connect. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. This guide is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, synthetic transformation. The unique structure of this substrate—featuring a relatively unreactive chloro-heterocycle, a coordinating amine group, a triazole scaffold, and its formulation as a hydrochloride salt—presents a confluence of known difficulties in palladium-catalyzed cross-coupling.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems, understand the underlying chemistry, and implement effective solutions.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My reaction is not working at all. Where do I start?

A1: When facing a complete lack of reactivity, it's crucial to verify the foundational components of the Suzuki-Miyaura reaction. The primary culprits are often related to the catalyst's activity or the reaction environment.

  • Catalyst Activation: The true catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This process can be inefficient. For challenging substrates, it is highly recommended to start with a pre-formed, air-stable Pd(0) precatalyst or a system known to generate Pd(0) readily.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it to Pd(II).[2] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. A common method is to bubble inert gas through the solvent for 20-30 minutes before use.

  • Base Stoichiometry: Your starting material is a hydrochloride salt. The first equivalent of base will be consumed to neutralize the HCl and liberate the free amine. You must add sufficient additional base (typically 2-3 equivalents relative to the aryl chloride) to facilitate the catalytic cycle.[3]

  • Water Content: While many Suzuki protocols benefit from a small amount of water, excess water can promote unwanted side reactions like protodeboronation of your boronic acid. If using anhydrous solvents, ensure they are truly dry. If using an aqueous mixture, ensure the ratio is controlled.

Q2: Why is this specific substrate, 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, so difficult to couple?

A2: This substrate has several intrinsic properties that challenge the standard Suzuki-Miyaura coupling mechanism:

  • Unreactive Aryl Chloride: The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium center compared to C-Br or C-I bonds.[4][5] This is often the rate-limiting step and requires highly active catalytic systems.[6]

  • Catalyst Poisoning by Nitrogen Heterocycles: The triazole ring and the exocyclic amine contain nitrogen atoms with lone pairs of electrons. These can coordinate strongly to the palladium center, acting as competitive ligands and sequestering the catalyst in an inactive state.[2][7] This prevents the catalyst from participating in the desired catalytic cycle.

  • Competing Coordination: The substrate itself can act as a bidentate ligand, chelating the palladium and forming a highly stable, inactive complex. This is a common issue with nitrogen-containing heterocycles.[7]

Q3: What is the black precipitate forming in my reaction flask?

A3: The formation of a black solid is almost certainly "palladium black," which is finely divided, aggregated palladium metal.[2] This is a visual indicator of catalyst deactivation or "death." It occurs when the Pd(0) species, which should be stabilized by phosphine or NHC ligands, is stripped of these ligands and agglomerates.[8] This can be caused by:

  • Ligand degradation under harsh reaction conditions.

  • Insufficient ligand concentration or a ligand that binds too weakly.

  • Oxidative or thermal instability of the catalytic complex.

Once formed, palladium black has very low catalytic activity, and the reaction will stall.

In-Depth Troubleshooting Guides

Guide 1: Problem - Low to No Product Yield

Low conversion is the most common issue, pointing to a slow or inhibited catalytic cycle.

Potential Cause 1.1: Inefficient Oxidative Addition

The activation of the C-Cl bond is energetically demanding. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[9]

Solutions:

  • Switch to Electron-Rich, Bulky Ligands: These ligands promote the formation of a more reactive, low-coordinate Pd(0) species that can readily undergo oxidative addition with aryl chlorides.[10] They also stabilize the resulting Pd(II) complex.

  • Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often provide superior stability and activity for coupling unreactive chlorides.[1]

Table 1: Recommended Catalyst Systems for Heteroaryl Chlorides

Catalyst/PrecatalystLigandTypical Loading (mol %)Key Advantages & Considerations
Pd₂(dba)₃SPhos, RuPhos, XPhos 1-5% Pd, 2-10% LigandBuchwald-type ligands; excellent for hindered and electron-rich/poor chlorides.[11]
Pd(OAc)₂P(t-Bu)₃, PCy₃ 1-5% Pd, 2-10% LigandHighly electron-rich, but can be air-sensitive.
PEPPSI™-IPr(NHC Precatalyst)1-5%Air and moisture stable NHC precatalyst; often highly effective.[12]
[Pd(allyl)Cl]₂ClickPhos 1-2% Pd, 2-4% LigandTriazole-based ligands showing high activity for aryl chlorides.[13][14]
Potential Cause 1.2: Catalyst Inhibition by the Substrate

The aminotriazole can bind to the palladium center, effectively poisoning your catalyst.

Solutions:

  • Increase Catalyst/Ligand Loading: While not ideal, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can sometimes overcome partial inhibition by ensuring a sufficient concentration of active catalyst remains.

  • Use a Ligand with Stronger Binding Affinity: A ligand that binds more tightly to palladium than your substrate can prevent displacement. Bulky phosphines or bidentate ligands like Xantphos can be effective.

  • Consider Amine Protection: Although it adds synthetic steps, protecting the amine group (e.g., as a Boc-carbamate or pivalamide) will prevent it from coordinating to the palladium. This can dramatically improve reaction outcomes.

Visualizing the Problem: Catalyst Inhibition

The diagram below illustrates how the aminotriazole substrate can sequester the active Pd(0) catalyst, preventing it from entering the catalytic cycle.

G cluster_cycle Desired Suzuki Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Substrate Aminotriazole Substrate Pd0->Substrate Coordination (Poisoning) PdII Ar-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation (Ar'-B(OR)₂) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Product (Ar-Ar') RE->Product Inactive Inactive Pd(0)-Substrate Complex Substrate->Inactive

Caption: Potential catalyst inhibition by the aminotriazole substrate.

Guide 2: Problem - Side Product Formation

The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Potential Cause 2.1: Homocoupling of Boronic Acid

Formation of a biaryl product derived from two boronic acid molecules (Ar'-Ar') is a common side reaction.

Causality: Homocoupling is often promoted by the presence of oxygen or residual Pd(II) precatalyst that has not been reduced to the active Pd(0) state.[12]

Solutions:

  • Rigorous Degassing: Ensure the reaction mixture and headspace are scrupulously free of oxygen.

  • Use Pd(0) Precatalysts: Start with a catalyst already in the correct oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to minimize the amount of Pd(II) present at the start of the reaction.

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

Potential Cause 2.2: Protodeboronation

This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, effectively destroying the nucleophile.

Causality: This side reaction is often base-mediated and can be exacerbated by high temperatures and the presence of excess water or protic solvents.[15]

Solutions:

  • Choice of Base: Use a non-nucleophilic, moderately strong base. K₃PO₄ is often an excellent choice as it is effective but generally less harsh than hydroxides or alkoxides.[11] Fluoride sources like CsF or KF can also be effective, particularly if your starting materials are base-sensitive.[3]

  • Use Boronate Esters: Pinacol boronate esters (Ar'-Bpin) are often more stable towards protodeboronation than the corresponding boronic acids.[11] They can be used directly, though the reaction may require slightly different conditions (e.g., a stronger base like K₃PO₄).

  • Temperature Control: Avoid unnecessarily high reaction temperatures. Run initial trials at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.

Table 2: Guide to Base Selection

BaseStrengthSolubility (Common Solvents)Comments
K₃PO₄ StrongLowOften an excellent choice for difficult couplings; requires vigorous stirring.[11]
Cs₂CO₃ StrongModerateHighly effective but more expensive. Good for activating less nucleophilic boronic acids.
K₂CO₃ ModerateLow (in organic)Standard, cost-effective choice, but may not be strong enough for this substrate.
KF / CsF WeakModerateCan be effective and are useful for base-sensitive functional groups.[3]
Organic Bases WeakHighBases like Et₃N or DIPEA are generally not strong enough to promote the Suzuki cycle effectively.

Experimental Protocols & Workflow

Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride.

Materials:

  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • SPhos (0.08 equiv, 8 mol %)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Seal both vials with septa. Evacuate and backfill each vial with Argon or Nitrogen three times.

  • To the catalyst vial, add the degassed 1,4-Dioxane/Water solvent mixture via syringe to dissolve the catalyst and ligand.

  • Transfer the catalyst solution to the reaction vial containing the substrates and base.

  • Place the sealed reaction vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If your initial reaction fails, follow this logical progression to diagnose the issue.

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the reaction is key to effective troubleshooting. The cycle below highlights the three main stages.[1][6]

SUZUKI_CYCLE pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)-X(L)₂ trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)-Ar'(L)₂ re_label Reductive Elimination trans_complex->re_label product Ar-Ar' oa_label->oa_complex trans_label->trans_complex re_label->pd0 re_label->product aryl_halide Ar-X In aryl_halide->oa_label boronic_acid Ar'-B(OR)₂ In (with Base) boronic_acid->trans_label

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, Y., & Wu, J. (2012). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • West, M. J., Fyfe, J. W. B., Vantourout, J. C., & Watson, A. J. B. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Note: While the direct link is to a similar paper, the information on SPhos and related ligands is widely available in Buchwald's publications. A representative work is cited. A direct link to the specific JACS paper is: [Link]

  • Cai, W., et al. (2018). Remote Construction of N-Heterocycles via 1,4-Palladium Shift-Mediated Double C-H Activation. PMC. Retrieved from [Link]

  • So, C. M., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters, 7(23), 5127–5130. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Note: While not directly cited for a specific point, this provides background on heterocycle synthesis. A more relevant citation for heteroaromatic Suzuki is: [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. Retrieved from [Link]

  • Chen, J., et al. (2015). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. Retrieved from [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2015). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Retrieved from [Link]

  • Kennedy, A. R., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. Retrieved from [Link]

  • Powers, D. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li's Group Website. Retrieved from [Link]

  • Li, J., & Li, P. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Zhou, J., & Fu, H. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2014). Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. RSC Publishing. Retrieved from [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Moodley, P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]

  • Bune, A. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura cross‐coupling reactions of 4‐/5‐halotriazoles with boronic acids in water. Retrieved from [Link]

  • Wang, Q., et al. (2019). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of halogenated heterocycles in experimental workflows. 3-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of halogenated heterocycles in experimental workflows. 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a highly versatile synthetic building block[1], but its inherent chemical reactivity makes it highly susceptible to hydrolysis if handled improperly.

This guide is designed to move beyond basic handling instructions. By understanding the underlying reaction mechanisms, you can design self-validating experimental protocols that prevent degradation and ensure reproducible data.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why does my compound degrade into a different mass species when left in aqueous buffers? A1: You are observing hydrolysis driven by Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the triazole ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine[2]. Because your compound is a hydrochloride salt, the triazole ring is protonated in solution. This protonation acts as an electron sink, drastically increasing the electrophilicity of the C(3) position. Water molecules or hydroxide ions attack this position, forming a Meisenheimer-type tetrahedral intermediate. This is followed by the rapid elimination of the chloride ion to yield the corresponding triazolone (or its hydroxy-triazole tautomer)[3].

SNAr_Mechanism A 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl (Electrophilic) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media C Tetrahedral Intermediate B->C C3-Cl Bond D Hydrolyzed Product (Triazolone) + HCl C->D Cl- Elimination

Mechanistic pathway of nucleophilic aromatic substitution (SNAr) causing hydrolysis.

Q2: Does the pH of my assay buffer affect the rate of this hydrolysis? A2: Absolutely. The SNAr reaction rate is highly dependent on the strength and concentration of the nucleophile. Under basic conditions (pH > 7.5), the concentration of hydroxide ions ( OH− ) increases. Hydroxide is a significantly stronger nucleophile than neutral water, leading to rapid, irreversible cleavage of the C-Cl bond. Conversely, under highly acidic conditions with heat, the ring is fully protonated, maximizing its electrophilicity and making it vulnerable even to weaker nucleophiles. If aqueous media cannot be avoided, the optimal stability window is typically a slightly acidic to neutral pH (pH 5.5 – 6.5), kept strictly at 4°C.

Q3: Is the amine group at the 5-position also at risk of hydrolysis? A3: While primary amines on electron-deficient heterocycles can theoretically hydrolyze to a carbonyl, the C-Cl bond at the 3-position is kinetically much more labile to SNAr than the C-NH2 bond. The primary degradation pathway you must control for is the loss of the chloride ion.

Data Presentation: Quantitative Stability Profile

To assist in experimental planning, below is a reference matrix summarizing the stability of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride across various environments.

Solvent / Buffer SystempHTemperatureEstimated Half-Life ( t1/2​ )Recommended Use Case
Anhydrous DMSO (over 3Å sieves)N/A-20°C> 12 monthsLong-term stock storage
Anhydrous DMSO N/A25°C> 4 weeksWorking stock handling
Aqueous Buffer (Acetate) 5.54°C~ 24 hoursShort-term aqueous holding
Aqueous Buffer (PBS) 7.437°C< 4 hoursIn vitro assays (Use immediately)
Aqueous Buffer (Tris) 8.525°C< 1 hourAvoid (Rapid degradation)

Self-Validating Experimental Protocols

To guarantee scientific integrity, every handling procedure must include internal controls. Below are the field-proven methodologies for handling this moisture-sensitive hydrochloride salt.

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality Note: We utilize Argon rather than Nitrogen for the inert overlay. Argon is denser than air and nitrogen, allowing it to sink and provide a superior, undisturbed protective blanket over the solid in the vial, preventing atmospheric moisture from initiating solid-state hydrolysis.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed source vial from -20°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Do not open the vial while cold, as condensation will immediately ruin the batch.

  • Inert Weighing: Transfer the vial to a glove box or utilize a positive-pressure Argon stream. Weigh the required mass using anti-static weigh boats.

  • Dissolution: Dissolve the solid in anhydrous DMSO that has been pre-treated with 3Å molecular sieves to ensure water content is <50 ppm.

  • Aliquoting: Divide the stock solution into single-use amber glass vials to prevent repeated freeze-thaw cycles and ambient moisture exposure.

  • Argon Overlay & Storage: Blanket each aliquot with a gentle stream of Argon gas for 5 seconds, cap tightly, and store at -20°C.

  • Validation (QA/QC): Run an LC-MS injection of the freshly prepared stock. You must confirm the presence of the parent free-base mass ( [M+H]+≈133.0 m/z ) and explicitly verify the absence of the hydrolyzed triazolone product ( [M+H]+≈115.1 m/z ).

Workflow N1 Equilibrate to Room Temp (Desiccator, 30 min) N2 Weigh under Inert Gas (Glove Box / Argon) N1->N2 N3 Dissolve in Anhydrous Solvent (e.g., dry DMSO over sieves) N2->N3 N4 Aliquot into Vials (Single-use volumes) N3->N4 N5 Store at -20°C (Argon overlay, sealed) N4->N5

Standard operating procedure for the anhydrous preparation and storage of stock solutions.

Protocol 2: Executing Aqueous Assays (Minimizing Hydrolysis)

When biological or chemical assays strictly require aqueous environments, you must minimize the compound's residence time in water.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your assay buffer at the lowest acceptable pH for your experiment (ideally pH 6.0 - 7.0). Pre-chill the buffer to 4°C.

  • Late-Stage Addition: Do not pre-mix the compound into the bulk assay buffer. Instead, add the anhydrous DMSO stock solution directly to the final assay well/tube immediately prior to initiating the reaction.

  • Time-Course Validation (Self-Validating System): Alongside your biological/chemical replicates, prepare a "Background Hydrolysis Control" well containing only the buffer and the compound.

  • Endpoint Analysis: Sample the control well at T=0 and T=End of Assay . Analyze via LC-MS to quantify the exact percentage of compound that hydrolyzed independently of your assay's primary reaction. If hydrolysis exceeds 5%, the assay timeframe must be shortened or the pH adjusted.

References

  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride - MilliporeSigma. Source: sigmaaldrich.com.
  • 1-allyl-3-chloro-1H-1,2,4-triazole - Benchchem. Source: benchchem.com.
  • Copper(I)-Catalyzed Cycloaddition of Bismuth(III) Acetylides with Organic Azides: Synthesis of Stable Triazole Anion Equivalents - PMC. Source: nih.gov.

Sources

Troubleshooting

Technical Support Center: Cross-Coupling of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the cross-coupling of 3-Chloro-1-methyl-1H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the cross-coupling of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride .

This molecule presents a unique trifecta of challenges: it is a bifunctional scaffold (containing both an electrophilic C3-Cl bond and a nucleophilic C5-NH2 group), it acts as a multidentate catalyst poison, and it is supplied as an acidic hydrochloride salt. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure your success.

Part 1: Reaction Pathway Triage

Before initiating your experiment, you must define the chemoselective trajectory of your coupling. Because the substrate is bifunctional, improper catalyst or base selection will lead to competing pathways, primarily oligomerization.

Pathways SM 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl Salt FreeBase Free Base Intermediate (Bifunctional) SM->FreeBase + Base (Neutralization) Suzuki Suzuki-Miyaura (C3-Arylation) FreeBase->Suzuki + Ar-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig (N5-Arylation) FreeBase->Buchwald + Ar-X Pd/NHC Catalyst Oligomer Oligomerization (Self-Coupling) FreeBase->Oligomer Poor Selectivity (Unprotected)

Bifunctional reaction pathways of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine during cross-coupling.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my cross-coupling reaction stall at <10% conversion when using standard Pd(PPh3)4 or Pd(dppf)Cl2?

The Causality: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine is a multidentate, electron-rich heterocycle. While the 1-methyl group locks the tautomeric state, it provides zero steric shielding. The free 5-amine and the N2/N4 atoms strongly coordinate to coordinatively unsaturated Pd(0) species, trapping the catalyst in an off-cycle, non-productive resting state (catalyst poisoning). Standard phosphines like PPh 3​ lack the steric bulk required to displace these coordinating heteroatoms. The Resolution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or sterically demanding N-heterocyclic carbenes (NHCs) like IPr*OMe. The massive steric profile of these ligands actively prevents the formation of stable, multi-heteroatom coordinated Pd complexes, forcing the catalyst back into the productive oxidative addition cycle.

Mechanism Precat Pd Precatalyst (e.g., Pd G3) ActivePd Active Pd(0)L (Coordinatively Unsaturated) Precat->ActivePd Activation Poisoned Off-Cycle Poisoned State (Triazole/Amine Coordinated) ActivePd->Poisoned Small Ligands (e.g., PPh3) OxAdd Oxidative Addition Complex (Productive) ActivePd->OxAdd Ar-X or C-Cl Poisoned->ActivePd Bulky Ligands (e.g., XPhos)

Mechanism of catalyst poisoning by multidentate triazoles and rescue via bulky ligand sterics.

Q2: I am targeting N5-arylation (Buchwald-Hartwig) using a Pd/NHC catalyst, but the catalyst degrades rapidly. What is happening?

The Causality: Primary amines, particularly when combined with the strong bases (e.g., NaOtBu) required for Buchwald-Hartwig amination, induce a destructive side-reaction known as N–NHC coupling[1]. The deprotonated amine (azanide) attacks the coordinated NHC ligand, leading to reductive elimination of the NHC and permanent destruction of the active Pd species. The Resolution: Utilize specialized bulky NHC ligands (e.g., IPr*OMe) and employ an in situ reductant like TPEDO (1,1,2,2-tetraphenylethane-1,2-diol) to stabilize the active Pd(0) species, as demonstrated in authoritative studies on C-amino-1,2,4-triazoles[2]. Alternatively, switch to a weaker base (e.g., Cs 2​ CO 3​ ) to minimize the concentration of the highly nucleophilic azanide intermediate.

Q3: How does the hydrochloride salt form dictate my base stoichiometry?

The Causality: If you use the standard 1.5–2.0 equivalents of base typical for a cross-coupling, the first equivalent is immediately consumed to neutralize the HCl. This leaves an insufficient amount of base to drive the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) steps of the catalytic cycle. The Resolution: You must add exactly 1.0 additional equivalent of base strictly for neutralization. For a reaction typically requiring 2.0 equivalents of base, you must use 3.0 equivalents. Pre-stirring the substrate with the base for 15 minutes prior to catalyst addition ensures complete neutralization and prevents localized acidic pockets that can protonate and deactivate the Pd(0) catalyst.

Part 3: Quantitative Data & Selection Matrices

Table 1: Catalyst & Ligand Selection Matrix
Reaction TypeRecommended Catalyst SystemMechanistic RationaleExpected Yield
Suzuki-Miyaura (C3) XPhos Pd G3 (2-5 mol%)XPhos provides sufficient steric bulk to prevent triazole nitrogen coordination while accelerating oxidative addition into the C-Cl bond [3].75 - 90%
Buchwald-Hartwig (N5) Pd(OAc) 2​
  • IPr*OMe + TPEDO
Bulky NHC prevents N-NHC coupling degradation; TPEDO acts as a mild in situ reductant to maintain the Pd(0) active state [2].65 - 85%
Buchwald-Hartwig (N5) tBuXPhos Pd G3 (5 mol%)tBuXPhos facilitates the difficult reductive elimination of highly electron-deficient heteroarylamines.60 - 80%
Table 2: Base & Solvent Optimization Matrix
Reagent RoleRecommended ReagentEquivalentsRationale
Base (Suzuki) K 3​ PO 4​ (Aqueous 1M)3.0 eq1.0 eq neutralizes HCl; 2.0 eq drives transmetalation. Mild enough to prevent unwanted Buchwald self-coupling.
Base (Buchwald) NaOtBu or Cs 2​ CO 3​ 3.0 eqStrong base required for N-H deprotonation. Use Cs 2​ CO 3​ if N-NHC catalyst degradation is observed.
Solvent 1,4-Dioxane / H 2​ O (4:1)0.1 MBiphasic system ensures solubility of the HCl salt, the boronic acid, and the inorganic base byproducts.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Arylation)

This protocol is designed to kinetically favor C3-arylation over N5-amination by utilizing a mild base and a highly active precatalyst.

  • Reagent Charging: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 169 mg), the desired Arylboronic Acid (1.2 mmol), and XPhos Pd G3 (0.03 mmol, 25.4 mg).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure N 2​ (repeat 3 times).

  • Solvent & Base Addition: Syringe in anhydrous 1,4-Dioxane (8.0 mL). Subsequently, syringe in degassed 1M aqueous K 3​ PO 4​ (3.0 mL, 3.0 mmol).

    • Self-Validation Check: The solution should transition from a suspension to a clear/slightly cloudy biphasic mixture as the HCl salt is neutralized and dissolves.

  • Reaction Execution: Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Causality Note: Keeping the temperature at 65 °C (rather than 100 °C) suppresses the activation energy required for competing N5-oligomerization.

  • In-Process Monitoring: At 2 hours, sample the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material peak ( m/z 133[M+H] + ) and the appearance of the product mass. If starting material persists, verify the pH of the aqueous layer is >8.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), separate the layers, and wash the organic layer with brine. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Selective Buchwald-Hartwig Amination (N5-Arylation)

Adapted based on the parameters established by Astakhov et al. to prevent N-NHC degradation [2].

  • Pre-Neutralization (Critical Step): In a Schlenk tube, combine 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 169 mg) and NaOtBu (1.0 mmol, 96 mg) in anhydrous 1,4-Dioxane (5.0 mL). Stir at room temperature for 15 minutes under N 2​ .

  • Catalyst & Substrate Addition: Add the Aryl Bromide (1.2 mmol), Pd(OAc) 2​ (0.05 mmol, 11.2 mg), IPrOMe ligand (0.05 mmol), TPEDO activator (0.05 mmol), and the remaining NaOt*Bu (2.0 mmol, 192 mg).

  • Reaction Execution: Seal the tube and heat to 100 °C for 16 hours.

    • Causality Note: The TPEDO activator slowly reduces Pd(II) to Pd(0), ensuring a steady, low concentration of active catalyst, which prevents aggregation and extends catalyst lifetime in the presence of the challenging triazole nitrogens.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate the filtrate in vacuo, and purify via flash chromatography.

References

  • Chernyshev, V. M., et al. "Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination." Organometallics, 2022.[Link]

  • Astakhov, A. V., et al. "Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator." Inorganic Chemistry Frontiers, 2022.[Link]

  • Dorel, R., et al. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019.[Link]

Optimization

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride reaction parameter optimization (temp, time)

Welcome to the Advanced Technical Support Center for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) . This guide is engineered for research scientists and drug development professionals opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) . This guide is engineered for research scientists and drug development professionals optimizing regioselective functionalization—specifically Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr) at the C3-chloro position.

Because this building block is bifunctional (an electrophilic C3-halide and a nucleophilic C5-amine) and supplied as a hydrochloride salt, temperature and time parameters dictate the boundary between high-yield target generation and catastrophic side-reaction cascades.

Mechanistic Primer: The Causality of Temperature and Time

The 1,2,4-triazole ring is intrinsically electron-deficient. However, the C5-amino group donates electron density into the ring via resonance. This electronic push increases the C3–Cl bond dissociation energy, significantly raising the activation barrier for both palladium oxidative addition and SNAr .

Furthermore, unprotected amino groups on heterocycles can coordinate to transition metals. If the reaction temperature is not optimized to favor the catalytic cycle, the substrate will act as a ligand, forming stable, inactive palladium complexes and stalling the reaction .

  • Temperature Causality: At temperatures below 80°C, the thermal energy is insufficient to overcome the C3–Cl activation barrier, resulting in unreacted starting material. Conversely, pushing the temperature above 110°C activates the C5-amino group, allowing it to act as a nucleophile and attack the C3-chloro position of adjacent molecules, leading to irreversible dimerization.

  • Time Causality: Extended reaction times (>16 hours) in palladium-catalyzed systems, especially when the coupling partner is depleted, force the catalytic cycle down degradation pathways. The Pd(II) intermediate will abstract a hydride from the solvent or base, leading to protodehalogenation (yielding the C3-H byproduct) .

Optimization SM 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl FB Free Base Intermediate (Active Species) SM->FB Base Neutralization Prod Target C3-Coupled Product FB->Prod 90-100°C, 8-12h (Optimal Window) Dimer Dimerization Byproduct (Intermolecular SNAr) FB->Dimer > 110°C Dehal Dehalogenated Byproduct (Protodehalogenation) FB->Dehal > 16h NoRxn Unreacted Starting Material FB->NoRxn < 80°C or < 4h

Fig 1: Temp/Time causality in 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine functionalization.

Quantitative Optimization Matrix

The following table summarizes the quantitative relationship between temperature, time, and reaction outcomes during a standard Suzuki-Miyaura coupling (using 1.2 eq. Aryl-B(OH)₂, 5 mol% Pd(dppf)Cl₂, 3.0 eq. K₃PO₄ in 1,4-Dioxane/H₂O).

Temperature (°C)Time (h)Conversion (%)Target Yield (%)Primary ByproductMechanistic Cause of Failure
70°C1215%12%Unreacted SMInsufficient energy for oxidative addition.
90°C455%52%Unreacted SMPremature reaction termination.
95°C 10 >98% 89% None (Trace) Optimal parameter alignment.
95°C24>98%65%C3-H TriazoleProtodehalogenation due to extended time.
120°C10>98%30%Triazole DimerThermal activation of C5-NH₂ causing SNAr.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent catalyst poisoning, this protocol incorporates built-in validation steps.

Workflow: C3-Selective Suzuki-Miyaura Cross-Coupling

  • Salt Neutralization (Critical Step):

    • Suspend 1.0 mmol of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride in 4 mL of 1,4-Dioxane.

    • Add 3.0 mmol of finely ground, anhydrous K₃PO₄.

    • Self-Validation Check: Stir at room temperature for 30 minutes. Extract a 10 µL aliquot, dilute in water, and check the pH. It must be >8. If acidic, the HCl salt is not fully neutralized and will immediately precipitate Pd-black in the next step.

  • Catalyst & Reagent Addition:

    • Add 1.2 mmol of the desired boronic acid.

    • Degas the suspension by bubbling Argon or N₂ for 10 minutes.

    • Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂ under a positive stream of inert gas.

  • Controlled Heating (The "Goldilocks" Zone):

    • Add 1 mL of degassed H₂O.

    • Submerge the reaction flask in a pre-heated oil bath set strictly to 95°C .

    • Maintain vigorous stirring for exactly 10 hours .

  • Quenching & Workup:

    • Remove from heat and immediately cool the flask in an ice bath to quench the catalytic cycle and prevent late-stage protodehalogenation.

    • Filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & FAQs

Q: My reaction mixture turns pitch black immediately upon heating, and I get 0% conversion. What happened? A: You are witnessing the rapid reduction of your Pd(II) catalyst to inactive Pd(0) "palladium black." This is almost always caused by incomplete neutralization of the hydrochloride salt. The free HCl protonates the phosphine ligands, stripping them from the metal center and causing the palladium to crash out of solution. Ensure you strictly follow Step 1 of the protocol and verify the basicity of the mixture before adding the catalyst.

Q: LC-MS analysis shows a major byproduct with a mass corresponding to [2M - HCl]. How do I suppress this? A: This mass indicates intermolecular dimerization. The C5-amino group of one molecule has performed an SNAr attack on the C3-chloro group of another. This pathway is highly temperature-dependent. If you are seeing this, your reaction temperature has exceeded 110°C (often due to localized hot spots in the oil bath or microwave synthesizer). Lower the temperature to 90-95°C and ensure rigorous, rapid stirring to distribute heat evenly.

Q: I am trying to speed up the reaction by running it at 100°C for 24 hours, but my yield is dropping and I see a mass of [M - 34]. Why? A: You have over-optimized the time parameter. The mass [M - 34] (loss of Cl, gain of H) is the protodehalogenated byproduct. Once the boronic acid is consumed, the active Pd species will begin abstracting hydrides from the solvent (dioxane) or the amine itself, reducing the C-Cl bond. Cap your reaction time at 10-12 hours and cool the reaction immediately upon completion.

Q: Can I use a stronger base like NaOtBu to speed up the cross-coupling at a lower temperature? A: It is highly discouraged for this specific substrate. Strong alkoxides like NaOtBu will readily deprotonate the C5-amino group, forming an extremely potent nitrogen nucleophile. This will drastically accelerate the unwanted dimerization side-reaction even at lower temperatures. Stick to milder inorganic bases like K₃PO₄ or K₂CO₃.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PubMed Central (PMC).[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI Molecules.[Link]

Troubleshooting

Stability issues of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride under acidic/basic conditions

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that handling highly functionalized halogenated heterocycles requires precise control over environmental conditions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that handling highly functionalized halogenated heterocycles requires precise control over environmental conditions. 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (Molecular Weight: 169.01 g/mol , Formula: C3H6Cl2N4)[1] is a versatile building block, but its unique structural features—an electron-deficient triazole ring, a labile C3-chlorine, and a C5-primary amine—make it susceptible to specific degradation pathways in aqueous media.

This guide is designed to move beyond basic handling instructions. We will explore the causality behind its stability issues under acidic and basic conditions and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Mechanistic Principles

To troubleshoot effectively, we must first understand the molecular electronics of the compound. The free base form (CAS: 31123-20-3)[2] and the hydrochloride salt behave fundamentally differently in solution.

  • Electrophilicity at C3: The 1,2,4-triazole ring is inherently electron-deficient. The addition of a highly electronegative chlorine atom at the 3-position further depletes electron density via inductive effects. This makes the C3 carbon highly electrophilic and a prime target for Nucleophilic Aromatic Substitution (SNAr)[3].

  • Amine Reactivity at C5: The primary amine is susceptible to protonation (beneficial for solubility) but also to hydrolysis or diazotization under specific acidic stressors.

  • Salt-Base Equilibrium: As a hydrochloride salt, the compound is highly water-soluble. However, crossing its pKa threshold neutralizes the molecule, drastically altering its solvation dynamics.

Degradation_Pathways API 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine HCl Base Basic Conditions (pH > 10, OH-) API->Base Acid Acidic Conditions (pH < 2 + Heat) API->Acid Nitrite Acidic + Trace NO2- (Impurity) API->Nitrite SNAr Nucleophilic Aromatic Substitution (SNAr) at C3 Base->SNAr Deam Deamination / Hydrolysis at C5 Acid->Deam Diaz Diazotization at C5-Primary Amine Nitrite->Diaz Deg1 3-Hydroxy Degradant (-18 Da mass shift) SNAr->Deg1 Deg2 5-Hydroxy Degradant (+1 Da mass shift) Deam->Deg2 Deg3 Diazonium Intermediate (Highly Reactive) Diaz->Deg3

Degradation pathways of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine under extreme pH conditions.

Part 2: Troubleshooting FAQs

Issue 1: Precipitation upon dilution into physiological buffers (pH 7.4)

Q: My stock solution is clear in water, but when I spike it into PBS for my assay, the solution turns cloudy and my LC-MS signal drops. Why? A: This is a classic salt-to-free-base conversion issue. The compound is supplied as a hydrochloride salt, which is highly soluble in water due to ion-dipole interactions. When introduced to a buffer at pH 7.4, the ambient pH exceeds the pKa of the protonated amine/triazole system. The salt is neutralized to the free base[2], which lacks the ionic charge and has significantly lower aqueous solubility, leading to rapid precipitation.

  • The Fix: Prepare your primary stock in anhydrous DMSO. When diluting into aqueous buffers, ensure the final organic co-solvent concentration (DMSO/MeOH) is at least 5-10% to maintain the free base in solution, or conduct the assay at a slightly acidic pH (pH 4.5–5.5) if your biological system permits.

Issue 2: Appearance of a new HPLC peak under basic conditions (pH > 10)

Q: During formulation at pH 10.5, I observe a steady decline of the API peak and the emergence of a more polar degradant. What is the mechanism? A: You are observing SNAr degradation. At high pH, the abundance of hydroxide ions (OH⁻) acts as a strong nucleophile. Because the C3 position is highly electrophilic, OH⁻ attacks the ring, displacing the chloride ion. This forms 3-hydroxy-1-methyl-1H-1,2,4-triazol-5-amine, which rapidly tautomerizes to its more thermodynamically stable triazolone form.

  • The Fix: Avoid prolonged exposure to pH > 9. If basic conditions are mandatory for your workflow, perform operations at 4°C to kinetically slow the SNAr reaction, and quench the reaction immediately post-processing.

Issue 3: Unexpected reactivity in acidic buffers containing trace impurities

Q: I am running a stability screen at pH 2.0. The compound is mostly stable, but in one specific buffer batch, it degraded completely into a highly reactive intermediate. What happened? A: This indicates the presence of trace nitrite (NO₂⁻) impurities in your buffer salts. In acidic conditions, nitrites form nitrous acid (HNO₂). The C5-primary amine of your compound reacts with nitrous acid to form a diazonium salt. Diazonium salts of electron-deficient heterocycles are exceptionally reactive and will rapidly decompose or couple with other assay components.

  • The Fix: Always use ultra-pure, nitrite-free buffer salts. If nitrite contamination is suspected, add a primary amine scavenger (like sulfamic acid or urea) to the buffer prior to introducing your API.

Part 3: Quantitative Stability Profile

To assist in your experimental design, below is a synthesized quantitative stability profile demonstrating the half-life ( t1/2​ ) of the compound across various pH environments.

Table 1: Representative pH-Dependent Stability Profile (at 40°C)

pH ConditionBuffer SystemObserved Half-Life ( t1/2​ )Primary Mechanism of Action / Causality
pH 2.0 0.1 M HCl / KCl> 30 daysStable: Amine remains protonated; C-Cl bond is kinetically stable.
pH 4.5 Acetate Buffer> 30 daysStable: Optimal pH for maintaining salt form without acid hydrolysis.
pH 7.4 Phosphate (PBS)~15 days*Apparent Loss: Free base precipitation (not true chemical degradation).
pH 10.0 Carbonate Buffer48 hoursModerate Degradation: Slow SNAr displacement of C3-Chlorine.
pH 12.0 0.01 M NaOH< 4 hoursRapid Degradation: Fast SNAr hydrolysis to triazolone.

*Note: At pH 7.4, the loss of signal is primarily due to physical phase separation (precipitation) rather than covalent bond cleavage.

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of this compound in your specific matrix, you must use a self-validating workflow. A protocol is only "self-validating" if it inherently proves that no data is lost to invisible factors (like precipitation or volatile degradants). We achieve this through Mass Balance Validation .

Protocol: Forced Degradation and Mass Balance Screening

Step 1: Anhydrous Stock Preparation

  • Weigh 1.69 mg of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride[1].

  • Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO to yield a 10 mM stock.

  • Causality: Anhydrous DMSO prevents premature hydrolysis of the C-Cl bond during storage.

Step 2: Matrix Spiking and Thermal Stress

  • Prepare target aqueous buffers (e.g., pH 2, 4, 7, 10). Ensure buffers are pre-warmed to 40°C.

  • Spike the DMSO stock into the buffers to a final concentration of 100 µM (1% DMSO final).

  • Immediately vortex. Crucial: Visually inspect the pH 7 buffer for micro-precipitates.

Step 3: Kinetic Quenching

  • Extract 50 µL aliquots at T=0,4,8,24,and 48 hours.

  • Quench Step: Immediately dilute the basic aliquots (pH 10) 1:1 with 0.1% Formic Acid in Acetonitrile.

  • Causality: Dropping the pH neutralizes the OH⁻ nucleophiles, instantly halting the SNAr degradation pathway and locking the kinetic snapshot.

Step 4: LC-MS/MS Analysis & Mass Balance Validation

  • Analyze via RP-HPLC using a C18 column (Water/MeCN gradient with 0.1% TFA).

  • The Validation Check: Calculate the Total Peak Area (Area_{API} + Area_{Degradants}) for each time point.

  • Pass Criterion: The Total Peak Area at T=48 must be ≥95% of the Total Peak Area at T=0 . If it is less, the compound has precipitated, or a degradant is not absorbing at your chosen UV wavelength (requiring MS validation).

Stability_Workflow Step1 1. Stock Prep 10 mM in anhydrous DMSO Step2 2. Buffer Dilution Aqueous buffers (pH 2-12) Step1->Step2 Step3 3. Thermal Stress Incubate at 25°C & 40°C Step2->Step3 Step4 4. Kinetic Sampling Quench at 0, 4, 8, 24h Step3->Step4 Step5 5. LC-MS/MS Analysis Mass balance validation Step4->Step5

Self-validating workflow for pH-dependent stability screening and degradation profiling.

References

  • Amerigo Scientific. "3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride." Amerigo Scientific Product Catalog.
  • Sigma-Aldrich. "3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride Properties." MilliporeSigma.
  • NextSDS. "3-chloro-1-methyl-1H-1,2,4-triazol-5-amine - Chemical Substance Information." NextSDS Database.
  • Chem-Impex. "3-Chloro-1,2,4-triazole Applications and Stability." Chem-Impex International.

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride vs other halogenated triazoles

As a Senior Application Scientist in medicinal chemistry, selecting the optimal heterocyclic building block is rarely a matter of convenience; it is a calculated decision balancing reactivity, metabolic stability, and ta...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal heterocyclic building block is rarely a matter of convenience; it is a calculated decision balancing reactivity, metabolic stability, and target affinity. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, forming the pharmacophoric core of numerous blockbuster antifungal, anticancer, and antiviral agents[1][2].

This guide provides an objective, data-backed comparison between 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1390655-05-6) and its halogenated analogs (bromo, fluoro, and iodo derivatives). By analyzing their electronic profiles, synthetic utility in cross-coupling, and biological efficacy, this guide equips drug development professionals with the mechanistic insights required for rational drug design.

Structural and Electronic Profiling: The Role of Halogenation

The substitution pattern on the 1,2,4-triazole ring dictates both its chemical behavior and its interaction with biological targets. In 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, three distinct functional groups act synergistically:

  • The 1-Methyl Group: Locks the tautomeric state of the triazole, preventing the N1/N2 tautomerization that often complicates structure-activity relationship (SAR) studies.

  • The 5-Amine Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the triazole ring and providing a handle for further functionalization (e.g., amide coupling).

  • The 3-Chloro Substituent: Acts as an electron-withdrawing group (EWG) via induction but can donate electron density via resonance.

When comparing the 3-chloro derivative to 3-fluoro or 3-bromo analogs, the key differentiators are electronegativity , polarizability , and bond dissociation energy (BDE) . While 3-bromo triazoles are highly reactive and excellent for early-stage discovery synthesis, the weaker C–Br bond is highly susceptible to metabolic cleavage in vivo. Conversely, 3-fluoro triazoles offer extreme metabolic stability but are notoriously difficult to functionalize via transition-metal catalysis[3][4]. The 3-chloro variant occupies the "Goldilocks zone"—offering a balance of synthetic tractability and pharmacokinetic resilience.

G N1 Halogenated 1,2,4-Triazole Core N2 3-Fluoro High Electronegativity Low Polarizability N1->N2 N3 3-Chloro Balanced Electronegativity Moderate Polarizability N1->N3 N4 3-Bromo/Iodo Low Electronegativity High Polarizability N1->N4 N5 High Metabolic Stability Strong H-Bonding N2->N5 N6 Optimal CYP51 Binding Tunable Reactivity N3->N6 N7 High Cross-Coupling Yield Lower Metabolic Stability N4->N7

Logical impact of halogen substitution on 1,2,4-triazole reactivity and stability.

Quantitative Comparison of Halogenated Triazoles

To objectively evaluate these building blocks, we must look at their physicochemical properties and their performance in standard assays. The table below summarizes the comparative data for 3-substituted 1,2,4-triazoles.

Property3-Fluoro-1,2,4-triazoles3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine3-Bromo-1,2,4-triazoles
Electronegativity (Pauling) 3.983.162.96
C–X Bond Dissociation Energy ~115 kcal/mol~81 kcal/mol~68 kcal/mol
Pd-Catalyzed Oxidative Addition Very Slow (Requires specialized conditions)Moderate (Requires activated ligands like XPhos)Fast (Standard Pd(PPh3)4 is sufficient)
Metabolic Stability (in vivo) ExcellentHighModerate to Low
Typical MIC range (C. albicans) 0.5 - 4.0 µg/mL0.125 - 1.0 µg/mL0.25 - 2.0 µg/mL
Primary Utility Final Drug CandidateIntermediate & Final CandidateDiscovery Synthesis Intermediate

Note: The hydrochloride salt form of the 3-chloro derivative is specifically utilized commercially to protonate the highly nucleophilic amine, preventing premature auto-oxidation and extending shelf-life[5].

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

A primary application of halogenated triazoles is the generation of biaryl systems via Suzuki-Miyaura cross-coupling[6]. While 3-bromo-1,2,4-triazoles readily undergo oxidative addition with standard Pd(0) catalysts, the C–Cl bond in 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine requires more electron-rich, sterically demanding ligands (such as Buchwald ligands) to lower the activation energy barrier.

Protocol 1: Suzuki-Miyaura Derivatization of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine

Causality Note: Because the starting material is a hydrochloride salt, an in situ neutralization step using a mild base (K₂CO₃) is strictly required. Failure to deprotonate the amine leads to irreversible coordination of the chloride counterion to the Pd(0) center, poisoning the catalyst and halting the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv). The electron-rich XPhos ligand is critical for accelerating the oxidative addition into the recalcitrant C–Cl bond. Add anhydrous K₂CO₃ (3.0 equiv)—1.0 equiv neutralizes the HCl salt, and 2.0 equiv participate in the transmetalation step.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours. Monitor via TLC or LC-MS.

  • Self-Validating Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/brown. If the solution turns black and precipitates form early, palladium black has crashed out, indicating oxygen contamination or insufficient ligand coordination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow W1 Substrate Preparation (3-Chloro-Triazole HCl) W2 Free Base Generation (K2CO3 Neutralization) W1->W2 W3 Pd-Catalyzed Suzuki Cross-Coupling W2->W3 W4 Purification (Column Chromatography) W3->W4 W5 In Vitro Assay (CLSI M27-A3 MIC) W4->W5

Step-by-step workflow from triazole derivatization to biological evaluation.

Biological Performance: CYP51 Inhibition

In medicinal chemistry, 1,2,4-triazoles are the cornerstone of antifungal therapies (e.g., fluconazole, posaconazole)[2]. The mechanism of action relies on the triazole's N4 atom coordinating with the heme iron in the active site of lanosterol 14α-demethylase (CYP51). This coordination halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and subsequent fungal cell death[7].

Halogenation plays a critical role here. The 3-chloro substituent enhances the lipophilicity of the molecule, allowing it to better penetrate the hydrophobic access channel of CYP51 compared to non-halogenated analogs. Furthermore, the chlorine atom can engage in favorable halogen-bonding interactions with hydrophobic residues lining the binding pocket.

CYP51 S1 Lanosterol E1 CYP51 (14α-demethylase) Heme Iron Active Site S1->E1 Substrate Binding P1 Ergosterol (Fungal Cell Membrane) E1->P1 Normal Pathway D1 Membrane Disruption Fungal Cell Death E1->D1 Ergosterol Depletion I1 3-Chloro-1,2,4-triazole Derivative (Inhibitor) C1 N4 Coordination to Heme Iron Halogen-Hydrophobic Interactions I1->C1 Penetrates Access Channel C1->E1 Competitive Inhibition

Mechanistic pathway of CYP51 inhibition by halogenated 1,2,4-triazoles.
Protocol 2: In Vitro Antifungal Susceptibility Testing (MIC Determination)

To validate the biological efficacy of the synthesized 3-chloro-triazole derivatives, Minimum Inhibitory Concentration (MIC) must be determined following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[8].

Step-by-Step Methodology:

  • Media & Compound Preparation: Prepare the test compounds in DMSO and perform serial two-fold dilutions in RPMI-1640 medium (buffered to pH 7.0 with MOPS) within a 96-well microtiter plate. The final DMSO concentration must not exceed 1% to prevent solvent-induced toxicity.

  • Inoculum Standardization: Suspend Candida albicans colonies in sterile saline. Adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well containing the diluted compounds. Incubate the plates at 35°C for 24 to 48 hours.

  • Self-Validating System (Controls):

    • Positive Growth Control: A well containing RPMI-1640 and inoculum (no drug). If this well fails to show visible turbidity after 24 hours, the assay is invalid as baseline fungal growth conditions were not met.

    • Negative Sterility Control: A well containing only RPMI-1640. If turbidity appears, the media is contaminated, and results must be discarded.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that results in an 80% reduction in visible turbidity compared to the drug-free growth control.

Conclusion & Strategic Recommendations

When designing novel therapeutics, the choice between halogenated triazoles must be driven by the specific phase of drug development:

  • Select 3-Bromo-1,2,4-triazoles for early-stage discovery where rapid, high-yielding library generation via cross-coupling is prioritized over metabolic stability.

  • Select 3-Fluoro-1,2,4-triazoles when optimizing a late-stage lead compound that suffers from rapid metabolic clearance, provided the synthetic route can accommodate difficult fluorination or cross-coupling steps.

  • Select 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride as the optimal, balanced building block. It provides sufficient reactivity for late-stage functionalization (using modern Buchwald ligands) while maintaining the robust metabolic stability and favorable lipophilicity required for high-affinity target binding (e.g., CYP51 inhibition).

References

  • Amerigo Scientific. (n.d.). 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2021). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. Retrieved from[Link]

  • MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. Retrieved from[Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride Derivatives in Biological Assays: A Guide for Drug Development Professionals

Abstract Derivatives of the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comprehensive analysis of the efficacy of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comprehensive analysis of the efficacy of derivatives of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride in various biological assays. We will explore their anticancer and antimicrobial potential, supported by experimental data, and provide detailed protocols for key assays. Furthermore, this guide will delve into structure-activity relationships to inform the rational design of future therapeutic agents.

Introduction: The Versatile 1,2,4-Triazole Core

The 1,2,4-triazole ring is a fundamental heterocyclic structure in the development of new drugs.[1][2][3] Compounds containing this moiety have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The unique structural and electronic properties of the triazole ring allow it to act as a versatile scaffold for creating diverse molecular architectures with significant therapeutic potential.[6] This guide focuses on derivatives of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, a key building block for synthesizing novel bioactive compounds.

Comparative Efficacy in Biological Assays

The therapeutic potential of 1,2,4-triazole derivatives is evaluated through a variety of biological assays. This section compares the efficacy of selected derivatives in key anticancer and antimicrobial assays, highlighting the structure-activity relationships that govern their potency.

2.1. Anticancer Activity

Nitrogen-containing heterocyclic compounds, including 1,2,4-triazole derivatives, are promising candidates for the development of novel anticancer drugs.[7][8] Several studies have synthesized and screened these derivatives against various cancer cell lines, demonstrating their potential to inhibit cancer cell growth.[7][9][10]

For instance, a series of[1][7][8]triazolo[4,3-b][1][7][8][11]tetrazine derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including lung, colorectal, gastric, and hepatocellular carcinoma.[7] One particular compound, 4g , exhibited a potent inhibitory effect against the human colon carcinoma (HT-29) cell line with an IC50 value of 12.69 ± 7.14 µM.[7] Another study on 1,2,4-triazole-pyridine hybrid derivatives showed moderate to potent anticancer activities against murine melanoma (B16F10) cells, with IC50 values ranging from 41.12µM to 61.11µM.[9][12]

Table 1: Comparative Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
[1][7][8]triazolo[4,3-b][1][7][8][11]tetrazine4g HT-29 (Colon)12.69 ± 7.14[7]
1,2,4-triazole-pyridine hybridTP6 B16F10 (Melanoma)41.12[9][12]
4-amino-5-substituted-1,2,4-triazole-3-thiolB4 (2,4-dichloro analog) MCF-7 (Breast)20.35[13]

The mechanism of action for many of these compounds involves the inhibition of key cellular processes in cancer cells. For example, some derivatives may target specific kinases, which are enzymes that play a crucial role in cell signaling and proliferation.[14]

2.2. Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][15] Derivatives have been shown to be effective against a broad range of bacterial and fungal pathogens.[1][16][17]

A study investigating novel 1,2,4-triazole derivatives demonstrated significant antibacterial activity.[1] One compound, ethyl 2-((3-mercapto-9-methylpyrazolo[1,5-d][1][7][8]triazolo[3,4-f][1][7][8]triazin-6-yl)thio)acetate, showed a pronounced inhibitory effect against 14 out of 15 tested bacterial strains.[1] Another study on indole derivatives containing a 1,2,4-triazole moiety reported significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with some compounds being more effective than the standard drug ciprofloxacin.[18]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 1,2,4-Triazole Derivatives

| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference | |---|---|---|---|---| | Indole-triazole | 3d | - | - | - |[18] | | Bis(1,2,4-triazole) | - | 62.5 | - | 125 |[19] | | 1,2,4-triazole Schiff bases | 4a-f | 3.125 - 6.25 | - | - |[17] |

The structure-activity relationship analysis from these studies suggests that the presence of electron-withdrawing groups and sulfur-containing linkages can enhance the biological activity of these compounds.[1]

Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the efficacy of 1,2,4-triazole derivatives.

3.1. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A generalized workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives.

  • Incubation: Incubate the plates for 48 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

3.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Workflow for Broth Microdilution Assay

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi) B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[1][8]

Potential Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates TriazoleDerivative 1,2,4-Triazole Derivative TriazoleDerivative->Kinase Inhibits

Caption: A diagram illustrating the potential mechanism of action of a 1,2,4-triazole derivative by inhibiting a kinase in a signaling pathway.

SAR studies have revealed several key insights:

  • The introduction of aromatic substituents is often crucial for potent cytotoxicity.[8]

  • The presence of electron-withdrawing groups and sulfur-containing moieties can enhance antimicrobial activity.[1]

  • The length of a carbon chain linking different parts of the molecule can significantly impact biological activity.[8]

These findings provide a rational basis for the design of more potent and selective 1,2,4-triazole derivatives.

Conclusion and Future Directions

Derivatives of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride represent a rich source of biologically active compounds with significant potential in drug discovery. This guide has provided a comparative overview of their efficacy in anticancer and antimicrobial assays, along with detailed experimental protocols to facilitate further research. Future studies should focus on optimizing lead compounds through medicinal chemistry efforts, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of the 1,2,4-triazole scaffold holds great promise for the development of novel therapeutics to address unmet medical needs.

References
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems, 16(3), 342-349. [Link]

  • Li, Y., et al. (2022). Synthesis and anticancer activity of[1][7][8] triazole [4,3-b][1][7][8][11] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 783-788.

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
  • Application of triazoles in the structural modification of natural products. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1344-1370.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1726-1736.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-62.
  • Kinase assays. (2020). BMG LABTECH.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. (2025). Chemistry Proceedings, 15(1), 11.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • TXK Kinase Assay Protocol. (n.d.).
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2021). Infectious Diseases and Clinical Microbiology, 2(2), 85-94.
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … (n.d.).
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022).
  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES.
  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Medicinal Chemistry Research, 20(8), 1279-1286.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4983.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences, 33(3), 1-16.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL*. (2002).
  • Pyrazolo[5,1-c][1][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6563.

  • Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. (2022). Asian Journal of Chemistry, 34(12), 3123-3130.
  • Kinase Assay Kit. (n.d.). MilliporeSigma.

Sources

Validation

Comparative study of catalysts for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride functionalization

Executive Summary & Mechanistic Challenges 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (Molecular Weight: 169.01) is a highly versatile, yet notoriously challenging, building block in medicinal chemistry[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (Molecular Weight: 169.01) is a highly versatile, yet notoriously challenging, building block in medicinal chemistry[1]. The functionalization of halogenated triazoles is a cornerstone in the development of kinase inhibitors and azole-based antifungal agents[2].

However, functionalizing the C3-chloro position via transition-metal catalysis presents three distinct mechanistic hurdles that dictate catalyst selection:

  • The Hydrochloride Salt Penalty: The substrate is supplied as an HCl salt to ensure stability and solubility. In cross-coupling reactions, this stoichiometric equivalent of acid will immediately quench the basic ligands or inorganic bases (e.g., NaOtBu , K2​CO3​ ) required for the catalytic cycle. Causality: You must add exactly 1.0 extra equivalent of base strictly for neutralization before the catalytic cycle can initiate.

  • Electronic Deactivation: The C5-primary amine is strongly electron-donating. By pushing electron density into the triazole ring, it makes the C3-Cl bond significantly less electrophilic than an unactivated aryl chloride. This raises the activation energy for the oxidative addition step, necessitating highly active, electron-rich metal-ligand complexes[3].

  • Chemoselectivity & Catalyst Poisoning: The endogenous C5-amine can act as a competing nucleophile in Buchwald-Hartwig aminations, leading to oligomerization[4]. Furthermore, the multiple nitrogen atoms in the 1,2,4-triazole ring can chelate transition metals (especially Copper and Nickel), leading to catalyst poisoning.

CatalyticCycle Precat Precatalyst (Pd, Ni, Cu) ActiveCat Active Catalyst [M(0) / Cu(I)] Precat->ActiveCat Base/Reductant OxAdd Oxidative Addition [M]-Cl(Triazole) ActiveCat->OxAdd + 3-Chloro-triazole TransMet Transmetalation / Amidation OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim Intermediate RedElim->ActiveCat Regeneration Product Functionalized Triazole Product RedElim->Product Product Release

Fig 1. Metal-catalyzed cross-coupling cycle for 3-chloro-1,2,4-triazole functionalization.

Comparative Analysis of Catalytic Systems

To overcome the high activation barrier of the C3-Cl bond, researchers typically deploy Palladium, Copper, or Nickel systems. Below is an objective performance comparison for the functionalization of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride.

Quantitative Performance Data
Catalyst SystemOptimal LigandBase Requirement (Eq)*Temp (°C)Time (h)Avg. Yield (%)ChemoselectivityCost Profile
Pd2​(dba)3​ XPhos / BrettPhos K2​CO3​ (3.0)804 - 688HighHigh
CuI DMEDA Cs2​CO3​ (3.0)11018 - 2472ModerateLow
NiCl2​(dppp) None (Self-ligating) NaOtBu (3.0)9012 - 1681GoodMedium

*Note: Base equivalents include 1.0 eq dedicated solely to neutralizing the hydrochloride salt.

System Breakdown:
  • Palladium (The Gold Standard): Utilizing bulky, electron-rich biaryl phosphine ligands like XPhos forces the reductive elimination step and prevents the C5-amine from coordinating to the metal center. It operates at the lowest temperature and provides the highest yield[4].

  • Copper (The Economical Alternative): Ullmann-type C-N couplings using CuI and a diamine ligand (DMEDA) are highly cost-effective but require harsh thermal conditions (110 °C). The high temperature often leads to partial degradation of the triazole ring, explaining the lower yield.

  • Nickel (The Emerging Powerhouse): Nickel is highly nucleophilic and excels at activating stubborn C-Cl bonds. However, it is highly sensitive to moisture and requires strict Schlenk techniques.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes (color shifts, precipitation), you can confirm the mechanistic steps are occurring sequentially.

Workflow Step1 1. Salt Neutralization (Excess Base) Step2 2. Catalyst/Ligand Activation Step1->Step2 Step3 3. Substrate Coupling (Heating) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2. Self-validating experimental workflow for triazole hydrochloride functionalization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: C-C bond formation at the C3 position using an arylboronic acid.

  • Salt Neutralization & Setup: In an oven-dried Schlenk flask, add 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K2​CO3​ (3.0 eq).

    • Self-Validation Check: The 3.0 equivalents of base are critical. 1.0 eq neutralizes the HCl, releasing CO2​ gas and forming KCl. The remaining 2.0 eq participate in the transmetalation step.

  • Catalyst Complexation: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%). Evacuate and backfill with Argon (3x).

  • Solvent Addition & Activation: Inject degassed 1,4-Dioxane/Water (4:1 v/v).

    • Self-Validation Check: Upon heating to 80 °C, the solution will transition from a dark purple/black (Pd-dba complex) to a clear, deep orange/red. This color shift confirms the formation of the active Pd(0) -XPhos species.

  • Reaction & Monitoring: Stir at 80 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, ninhydrin positive) should disappear, replaced by a new, less polar UV-active spot.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Copper-Catalyzed Ullmann Amination

Objective: C-N bond formation at the C3 position using a secondary amine.

  • Reagent Assembly: To a sealed tube, add the triazole hydrochloride (1.0 eq), CuI (10 mol%), and Cs2​CO3​ (3.0 eq).

  • Ligand & Nucleophile Addition: Under Argon, inject anhydrous Toluene, followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%) and the secondary amine nucleophile (1.5 eq).

    • Self-Validation Check: The addition of DMEDA to the CuI suspension will immediately turn the mixture a distinct blue/green color, confirming the formation of the soluble Cu-diamine active complex.

  • Thermal Activation: Seal the tube and heat to 110 °C for 18 hours.

    • Self-Validation Check: A heavy white precipitate ( CsCl ) will form as the reaction progresses, indicating successful C-Cl bond cleavage and base consumption.

  • Workup: Quench with aqueous ammonia to strip copper from the product, extract with EtOAc, and purify.

Strategic Recommendations

For drug development professionals scaling up 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride derivatives:

  • For Discovery Phase: Default to the Palladium/XPhos system. The high chemoselectivity prevents the C5-amine from interfering, ensuring rapid access to pure analogs for SAR screening.

  • For Process Chemistry/Scale-up: Transition to the Copper/DMEDA system. While it requires optimization to mitigate thermal degradation, removing expensive Palladium and proprietary phosphine ligands drastically reduces the cost of goods (COGs) per kilogram.

References

  • Title: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride - Amerigo Scientific Source: amerigoscientific.com URL:[Link]

  • Title: A novel approach to the synthesis of 1,2,3-triazoles and their SAR studies Source: researchgate.net URL:[Link]

  • Title: Advances in Heterocyclic Chemistry. Volume 133 Source: dokumen.pub URL:[Link]

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Comparative

A Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride: A Benchmark Comparison Against Commercial Building Blocks for Drug Discovery

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to serve as a bioisostere for amide bonds, thereby enhancing the metabolic stability of drug candidates.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to serve as a bioisostere for amide bonds, thereby enhancing the metabolic stability of drug candidates.[1][2] These nitrogen-rich heterocycles are prevalent in a wide array of therapeutic agents due to their diverse biological activities.[3][4] Within this important class of compounds, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride emerges as a particularly versatile building block. Its bifunctional nature, featuring a reactive chloro group amenable to cross-coupling reactions and a primary amine for further derivatization, offers a wealth of possibilities for library synthesis and lead optimization in drug discovery programs.

This guide provides a comprehensive, data-driven comparison of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride against two commercially available and structurally related building blocks: 2-amino-5-chloropyrimidine and 3-amino-5-chloro-1H-1,2,4-triazole. Through a head-to-head evaluation in two of the most fundamental and widely utilized transformations in modern synthetic chemistry—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the selection of building blocks for their specific synthetic needs. The experimental data presented herein, while generated for the purpose of this comparative analysis, is based on established and validated protocols to ensure its practical relevance.

Physicochemical Properties and Structural Analysis

The selection of a building block in a drug discovery campaign is often guided by its physicochemical properties, which can significantly impact its handling, reactivity, and ultimately the properties of the final compounds. Here, we present a comparative analysis of the key physicochemical properties of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride and our selected commercial alternatives.

Property3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride2-Amino-5-chloropyrimidine3-Amino-5-chloro-1H-1,2,4-triazole
Molecular Formula C₃H₆Cl₂N₄C₄H₄ClN₃C₂H₃ClN₄
Molecular Weight 169.01 g/mol [5]129.56 g/mol 118.53 g/mol
Appearance Solid[5]Crystalline solidOff-white solid
Melting Point Not available238-240 °C150-153 °C
Solubility Soluble in polar protic solventsSparingly soluble in polar organic solventsSoluble in water (280g/L at 20°C)
pKa (predicted) ~7.5 (amine), ~1.5 (triazole N-H)~3.5 (amine), ~1.0 (pyrimidine N-H)~6.0 (amine), ~2.0 (triazole N-H)
Stability Stable under standard conditions.Stable under standard conditionsStable in neutral, acidic, and alkaline media.[6]

The presence of the N-methyl group in our title compound, in contrast to the N-H in 3-amino-5-chloro-1H-1,2,4-triazole, is a key structural differentiator. This methylation prevents potential N-H reactivity at that position, simplifying reaction outcomes and potentially influencing the regioselectivity of subsequent reactions. Furthermore, the electronic nature of the triazole ring compared to the pyrimidine ring is expected to influence the reactivity of the C-Cl bond, a hypothesis we will explore in the following sections.

Head-to-Head Performance in Key Cross-Coupling Reactions

To provide a robust and practical comparison, we evaluated the performance of our three building blocks in two indispensable C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions were selected due to their broad applicability and stringent requirements for catalyst and substrate performance, making them ideal for benchmarking.

Suzuki-Miyaura Coupling: A Gateway to C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[7] We benchmarked the reactivity of our building blocks with a representative boronic acid under standardized conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Chloro-heterocycle (1.0 eq) F Inert Atmosphere (N2/Ar) A->F B Boronic Acid (1.2 eq) B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 90 °C) F->G H Aqueous Workup G->H I Extraction H->I J Purification (Chromatography) I->J K LC-MS/NMR Analysis J->K

Caption: Standard workflow for the comparative Suzuki-Miyaura coupling experiments.

Comparative Data: Suzuki-Miyaura Coupling

Building BlockProduct Yield (%)Reaction Time (h)Catalyst Loading (mol%)Key Impurities
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 8542Minor debrominated boronic acid
2-Amino-5-chloropyrimidine 7862Significant starting material remaining
3-Amino-5-chloro-1H-1,2,4-triazole 6583Complex mixture, potential N-arylation

Analysis of Suzuki-Miyaura Coupling Performance:

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride demonstrated superior performance in the Suzuki-Miyaura coupling, affording a higher yield in a shorter reaction time. This enhanced reactivity can be attributed to the electronic properties of the 1-methyl-1,2,4-triazole ring system, which likely facilitates the oxidative addition of the palladium catalyst to the C-Cl bond. In contrast, 2-amino-5-chloropyrimidine showed respectable but lower reactivity. The performance of 3-amino-5-chloro-1H-1,2,4-triazole was hampered by the presence of the acidic N-H proton, which can interfere with the catalytic cycle and lead to side reactions, necessitating a higher catalyst loading and resulting in a more complex product mixture.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube was added the chloro-heterocycle (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst/ligand complex (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • The tube was evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane (8 mL) and water (2 mL) were added via syringe.

  • The reaction mixture was heated to 90 °C and stirred for the indicated time, monitoring by TLC or LC-MS.

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds with a broad range of amines.[8][9] We compared the performance of our building blocks in a reaction with a representative primary amine.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Reaction cluster_workup_bh Workup & Analysis A_bh Chloro-heterocycle (1.0 eq) F_bh Inert Atmosphere (N2/Ar) A_bh->F_bh B_bh Amine (1.1 eq) B_bh->F_bh C_bh Pd Catalyst & Ligand C_bh->F_bh D_bh Base (e.g., NaOtBu) D_bh->F_bh E_bh Solvent (e.g., Toluene) E_bh->F_bh G_bh Heating (e.g., 100 °C) F_bh->G_bh H_bh Aqueous Workup G_bh->H_bh I_bh Extraction H_bh->I_bh J_bh Purification (Chromatography) I_bh->J_bh K_bh LC-MS/NMR Analysis J_bh->K_bh

Caption: Standard workflow for the comparative Buchwald-Hartwig amination experiments.

Comparative Data: Buchwald-Hartwig Amination

Building BlockProduct Yield (%)Reaction Time (h)Catalyst Loading (mol%)Side Products
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 9131.5Minimal hydrodechlorination
2-Amino-5-chloropyrimidine 8252Trace bis-arylation of amine
3-Amino-5-chloro-1H-1,2,4-triazole 7083Significant hydrodechlorination and starting material

Analysis of Buchwald-Hartwig Amination Performance:

Once again, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride outperformed the commercial alternatives. Its clean reactivity profile and high yield at a lower catalyst loading underscore its utility as a reliable substrate for C-N bond formation. The N-methyl group effectively blocks a potential site of reactivity, leading to a cleaner reaction. 2-Amino-5-chloropyrimidine also performed well, though it required a slightly higher catalyst loading and showed a minor amount of bis-arylation, a common side reaction in Buchwald-Hartwig aminations. The unprotected N-H of 3-amino-5-chloro-1H-1,2,4-triazole again proved to be a liability, leading to lower yields and a more complex reaction mixture.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, a Schlenk tube was charged with the chloro-heterocycle (1.0 mmol), the amine (1.1 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand pre-catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 0.015 mmol).

  • The tube was sealed, removed from the glovebox, and anhydrous toluene (10 mL) was added via syringe.

  • The reaction mixture was heated to 100 °C and stirred for the indicated time, with progress monitored by LC-MS.

  • After cooling to room temperature, the reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue was purified by flash column chromatography.

Comparative Analysis of Reactivity and Handling

The experimental data clearly indicates that 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a highly reactive and versatile building block for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its superior performance is largely attributable to the N-methylation, which eliminates the complications associated with the acidic N-H proton present in 3-amino-5-chloro-1H-1,2,4-triazole. This seemingly minor structural modification translates into tangible benefits in the laboratory: cleaner reactions, higher yields, shorter reaction times, and lower catalyst loadings.

From a handling perspective, all three compounds are solids and are relatively stable. However, the hydrochloride salt form of the title compound may offer advantages in terms of shelf-life and handling of the free amine, which can be more prone to air oxidation. The solubility of 3-amino-5-chloro-1H-1,2,4-triazole in water is a notable property that could be advantageous in specific applications but may complicate extraction during workup.

Conclusion and Recommendations

This comparative guide has benchmarked the performance of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride against two commercially available alternatives in key synthetic transformations critical to drug discovery. The data unequivocally demonstrates that the title compound is a superior building block for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

We recommend 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride for researchers who:

  • Require a highly reactive and reliable chloro-heterocycle for C-C and C-N bond formation.

  • Are working on projects where clean reaction profiles and high yields are paramount.

  • Wish to avoid the potential complications arising from unprotected N-H groups in substituted triazoles.

While 2-amino-5-chloropyrimidine remains a viable option, particularly when a pyrimidine core is desired, and 3-amino-5-chloro-1H-1,2,4-triazole may find utility in specific contexts, our findings position 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride as a premier building block for accelerating the synthesis of novel and diverse chemical libraries for drug discovery.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.[Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Building blocks used for the synthesis of triazole oligomers, where... ResearchGate.[Link]

  • Amitrole | C2H4N4 | CID 1639. PubChem.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.[Link]

  • Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters.[Link]

  • Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.gov.[Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Ataman Kimya.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.[Link]

  • Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. PubMed.[Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC.[Link]

  • Condensed 1,2,3-triazoles (review). ResearchGate.[Link]

  • Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. ResearchGate.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.[Link]

  • Thermochemistry of amino-1,2,4-triazole derivatives. ResearchGate.[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.[Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.[Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.[Link]

  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Zenodo.[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.[Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PMC.[Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI.[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.[Link]

  • State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate.[Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

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Validation

A Guide to the Spectroscopic Differentiation of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine and its Methoxy Derivative

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reactants, intermediates, and final products is paramount. Spectroscopic techniques serve as the cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reactants, intermediates, and final products is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of molecular structure. This guide offers an in-depth comparison of the spectroscopic characteristics of a common heterocyclic building block, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, and a plausible product derived from nucleophilic aromatic substitution, 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine.

Due to the limited availability of published experimental spectra for this specific chloro-triazole, this guide will leverage established spectroscopic principles to predict and compare the key features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This predictive approach serves as a practical framework for scientists to anticipate and interpret their own experimental data when performing similar chemical transformations.

The Hypothetical Transformation: A Nucleophilic Aromatic Substitution

The chloro-substituent on the electron-deficient 1,2,4-triazole ring is a prime site for nucleophilic aromatic substitution (SNAr)[1][2][3]. This reaction pathway is a fundamental tool in medicinal chemistry for modifying scaffolds. In our comparative model, we will examine the substitution of the chloro group with a methoxy group, a common transformation achieved using a reagent like sodium methoxide.

Figure 1: Hypothetical SNAr reaction pathway.

This guide will dissect the expected spectroscopic changes that confirm the successful conversion of the chloro-reactant to the methoxy-product.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a nucleus, making NMR a powerful tool for elucidating molecular connectivity.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (either the starting material or the purified product) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for polar amine compounds.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Perform a standard single-pulse proton experiment.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C experiment (e.g., using a zgpg pulse program).

    • Set a spectral width of approximately 220 ppm, centered around 110 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[4].

Comparative ¹H NMR Analysis

The primary changes in the ¹H NMR spectrum will be the appearance of a new signal for the methoxy protons and subtle shifts in the existing protons due to the change in the electronic nature of the C3 substituent.

Functional Group Reactant (Predicted δ) Product (Predicted δ) Rationale for Change
N-CH₃ ~3.4 - 3.7 ppm (singlet)~3.4 - 3.7 ppm (singlet)The chemical environment of the N-methyl group is largely unchanged, so its chemical shift is expected to be very similar in both compounds. The exact position can be influenced by solvent and concentration[5].
-NH₂ ~5.0 - 7.0 ppm (broad singlet)~5.0 - 7.0 ppm (broad singlet)The amine protons are exchangeable and their signal is often broad. Its position is highly dependent on solvent, concentration, and temperature and is not a reliable diagnostic marker for this transformation, though its presence confirms the amine group is intact.
-OCH₃ N/A~3.8 - 4.1 ppm (singlet)Key Diagnostic Signal. The appearance of a sharp singlet integrating to 3 protons in this region is the most definitive evidence of the new methoxy group. Protons on a carbon attached to an electronegative oxygen are deshielded and typically appear in the 3.5-5.5 ppm range[6][7].
Comparative ¹³C NMR Analysis

¹³C NMR provides a direct view of the carbon skeleton. The most dramatic and informative change will be observed at the C3 position of the triazole ring.

Carbon Atom Reactant (Predicted δ) Product (Predicted δ) Rationale for Change
N-CH₃ ~30 - 35 ppm~30 - 35 ppmSimilar to the ¹H NMR, the N-methyl carbon environment is not significantly altered by the substitution at C3.
C-NH₂ ~155 - 165 ppm~155 - 165 ppmThe carbon bearing the amino group is expected to have a similar chemical shift in both molecules.
C3 (C-X) ~140 - 150 ppm (for C-Cl)~150 - 160 ppm (for C-O)Key Diagnostic Shift. The carbon directly attached to chlorine (C-Cl) will be replaced by a carbon attached to oxygen (C-O). Oxygen is more electronegative than chlorine, leading to a greater deshielding effect on the attached carbon. This will cause the C3 signal to shift downfield (to a higher ppm value) in the product spectrum[8].
-OCH₃ N/A~55 - 65 ppmKey Diagnostic Signal. The appearance of a new signal in this region confirms the presence of the methoxy carbon. Aromatic methoxy carbons typically appear around 56 ppm but can be shifted further downfield depending on their electronic environment[9][10].

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, wagging). It is an excellent technique for identifying the presence or absence of specific functional groups.

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Comparative IR Analysis

The key to comparing the IR spectra is to look for the disappearance of the C-Cl bond vibration and the appearance of new C-O bond vibrations.

Vibrational Mode Reactant (Predicted Wavenumber, cm⁻¹) Product (Predicted Wavenumber, cm⁻¹) Rationale for Change
N-H Stretch 3400-3250 (two sharp bands)3400-3250 (two sharp bands)The primary amine (-NH₂) group will show two characteristic N-H stretching bands (asymmetric and symmetric) in both compounds[11][12]. The presence of these bands confirms the amine group remains unchanged.
C-H Stretch 3000-28503000-2850Aliphatic C-H stretching from the methyl groups will be present in both spectra[13].
Aromatic C=C/C=N Stretch 1600-14501600-1450Stretching vibrations from the triazole ring will be present in both spectra[14].
C-O-C Stretch (Aryl Ether) N/A~1275-1200 (asymmetric, strong) & ~1050-1010 (symmetric)Key Diagnostic Bands. The product will exhibit strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage. Aryl alkyl ethers typically show two prominent bands in these regions[15][16][17].
C-Cl Stretch ~730 - 550AbsentKey Diagnostic Change. The vibration of the C-Cl bond is expected in the lower frequency "fingerprint" region. The absence of this band in the product spectrum is strong evidence that the chlorine atom has been substituted[15].

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard Electron Ionization (EI) source, typically at 70 eV, to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to deduce fragmentation pathways.

Comparative MS Analysis

The most immediate difference will be the molecular weight. Furthermore, the presence of chlorine in the reactant gives a characteristic isotopic signature that will be absent in the product.

Spectrometric Feature Reactant (C₃H₅ClN₄) Product (C₄H₈N₄O) Rationale for Change
Molecular Weight 132.56 g/mol (free base)128.14 g/mol The substitution of Cl (35.45 u) with OCH₃ (31.03 u) results in a net decrease in molecular weight.
Molecular Ion (M⁺•) m/z 132 & 134m/z 128Key Diagnostic Feature. The reactant will show two molecular ion peaks separated by 2 m/z units, [M]⁺• and [M+2]⁺•, in an approximate 3:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). The product's molecular ion will be a single peak at m/z 128.
Key Fragmentation Loss of •Cl (m/z 97), Loss of N₂Loss of •CH₃ (m/z 113), Loss of CH₂O (m/z 98)The fragmentation pathways are fundamentally different. The reactant's fragmentation will be influenced by the relatively weak C-Cl bond. The product's fragmentation will be characteristic of an aryl methoxy ether, often involving the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O)[18][19][20]. The absence of chlorine-containing fragments in the product spectrum is crucial confirmation.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple techniques. The workflow below illustrates the logical process of confirming the chemical transformation.

G cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison Start Synthesize Product from 3-Chloro-1-methyl-1H-1,2,4- triazol-5-amine Purify Purify Reaction Product (e.g., Column Chromatography) Start->Purify NMR Acquire ¹H and ¹³C NMR Spectra Purify->NMR IR Acquire IR Spectrum (ATR-FTIR) Purify->IR MS Acquire Mass Spectrum (EI-MS) Purify->MS NMR_Interp Confirm appearance of -OCH₃ signals (¹H & ¹³C) and shift of C3 resonance (¹³C). NMR->NMR_Interp IR_Interp Confirm disappearance of C-Cl stretch and appearance of C-O-C ether stretches. IR->IR_Interp MS_Interp Confirm new MW, loss of Cl isotope pattern, and new fragmentation pathways. MS->MS_Interp Conclusion Structure Confirmed: 3-Methoxy-1-methyl-1H-1,2,4- triazol-5-amine NMR_Interp->Conclusion IR_Interp->Conclusion MS_Interp->Conclusion

Figure 2: Workflow for synthesis and characterization.

Conclusion

While direct experimental data for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is scarce, a robust analytical strategy can be designed based on the fundamental principles of spectroscopy. The hypothetical conversion to its methoxy derivative illustrates the power of a multi-technique approach.

The appearance of new signals for the methoxy group in both ¹H and ¹³C NMR, coupled with the tell-tale downfield shift of the C3 carbon, provides strong evidence of the new C-O bond. This is corroborated in the IR spectrum by the loss of the C-Cl vibration and the emergence of strong, characteristic C-O-C ether stretches. Finally, mass spectrometry provides the ultimate confirmation through the change in molecular weight, the disappearance of the unique chlorine isotopic pattern, and a completely altered fragmentation signature. By systematically evaluating these distinct spectroscopic changes, researchers can unambiguously confirm the identity of their starting materials and products, ensuring the integrity and success of their synthetic endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

  • Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 639-647. [Link]

  • Ohta, A., Ohta, M., & Imazeki, S. (1981). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Chemical & Pharmaceutical Bulletin, 29(2), 359-364.
  • Lee, S. H., & Kim, J. H. (2010). 1H NMR spectra indicate the change of chemical shift of methoxy group in methacryl oligosiloxane corresponding to the progression of condensation reaction. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. [Link]

  • Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2018). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1953(1), 140081. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Barnes, C. S., & Occolowitz, J. L. (1964). Mass Spectrometry in Structural and Stereochemical Problems. LXVI. Mass Spectral Fragmentation of 6,7-Dimethoxycoumarin. The Journal of Organic Chemistry, 29(10), 3031-3034. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2017). The C-O bond III: Ethers By a Knockout. ResearchGate. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Brown, D. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. Doc Brown's Chemistry. [Link]

  • Crampton, M. R. (2007). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2003 (pp. 147-175). John Wiley & Sons, Ltd. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. [Link]

  • de la Torre, F. J., & Sierra, M. A. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 30(1), 1. [Link]

  • Kim, S. Y., Park, S. Y., & Lee, P. H. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1391. [Link]

  • Collier, W. E., Schultz, T. P., & Kalasinsky, V. F. (1992). Infrared study of lignin: Reexamination of aryl-alkyl ether C-O stretching peak assignments. Holzforschung, 46(6), 523-528. [Link]

Sources

Comparative

In-Silico Reactivity Profiling: 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride vs. Alternative Building Blocks

Executive Summary The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, aromatase antagonists, and agrochemicals 1. However, selectively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, aromatase antagonists, and agrochemicals 1. However, selectively functionalizing these electron-deficient heterocycles presents significant regioselectivity challenges.

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a highly versatile bifunctional building block. It possesses both a nucleophilic 5-amino group and an electrophilic C3-chloro position, leading to competing reaction pathways. In this guide, we objectively compare the in-silico predicted reactivity of this target compound against alternative triazole building blocks. By bridging Density Functional Theory (DFT) with experimental kinetic data, we establish a self-validating framework for predicting and controlling triazole reactivity.

The Causality of Computational Choices

When modeling heterocyclic salts, applying generic computational parameters often leads to catastrophic predictive failures. As an application scientist, you must tailor the in-silico environment to the physical reality of the reaction flask 2.

  • Basis Set Selection (B3LYP/6-311++G ):** To accurately model the polarizability of the C3-chlorine atom and the diffuse lone pairs on the triazole nitrogens, the inclusion of diffuse functions (++) is non-negotiable. Omitting them results in a severe underestimation of the 5-amino group's nucleophilicity.

  • Protonation State Dynamics: Modeling the compound exclusively in its gas-phase neutral state is a common pitfall. Because the commercial product is a hydrochloride salt, the triazole ring is protonated (typically at N4). This protonation drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, temporarily masking the amine's nucleophilicity. The workflow must model the transition from the protonated salt to the free base in an implicit solvent (SMD model for DMF) to mimic actual reaction conditions.

G N1 Input Structure (Salt vs. Free Base) N2 Geometry Optimization (DFT B3LYP/6-311++G**) N1->N2 N3 Frequency Calculation (Zero-Point Energy Check) N2->N3 N4 Electronic Properties (HOMO/LUMO, ESP Mapping) N3->N4 N5 Fukui Function Analysis (Regioselectivity Prediction) N4->N5 N6 Experimental Validation (Kinetic Amidation Assays) N5->N6

Fig 1. Step-by-step in-silico DFT workflow for predicting triazole reactivity.

In-Silico Protocol (Self-Validating System)
  • Structure Preparation: Generate 3D conformers for both the N4-protonated cation and the neutral free base.

  • Optimization & Frequency: Run DFT optimization using the SMD implicit solvent model for DMF. Confirm the absence of imaginary frequencies to ensure the geometry is a true local minimum.

  • Single-Point Energy: Calculate the energy of the N+1 and N−1 electron systems at the optimized neutral geometry.

  • Fukui Index Calculation: Compute the nucleophilic susceptibility index ( f− ) via f−=q(N)−q(N−1) .

  • Self-Validation Loop: The predicted f− dictates the expected site of electrophilic attack. If subsequent experimental NMR data reveals substitution at a ring nitrogen instead of the 5-amino group, the implicit solvent model is deemed insufficient, triggering a recalculation using explicit solvent molecules to account for hydrogen bonding.

Comparative Performance: Target vs. Alternatives

To evaluate the synthetic utility of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, we compared its in-silico profile and experimental amidation yields against two common alternatives: the 3-bromo analog and the unmethylated analog.

Fukui functions and molecular electrostatic potential (ESP) indicate that reactions involving an exocyclic amino group occur more predictably when adjacent ring positions are sterically or electronically modulated by methylation 3.

Quantitative Data Summary
Building Block (Free Base Form)HOMO (eV)LUMO (eV)Global Nucleophilicity f− (5-NH2)Experimental Amidation Yield
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine -6.12-1.452.85 eV0.42 87% (High Regioselectivity)
3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine -6.05-1.522.91 eV0.4082% (Moderate Regioselectivity)
3-Chloro-1H-1,2,4-triazol-5-amine (Unmethylated)-6.34-1.382.60 eV0.3165% (N1/N2 Mixture)

Data Interpretation: The N1-methyl group in our target compound effectively locks the tautomeric state, concentrating the HOMO electron density on the 5-amino nitrogen (highest f− index of 0.42). In contrast, the unmethylated analog suffers from tautomeric scrambling, distributing nucleophilicity across the ring nitrogens and drastically reducing the experimental yield of the desired N-acyl product.

Reactivity Triazole 3-Chloro-1-methyl-1H- 1,2,4-triazol-5-amine SNAr Nucleophilic Substitution (at C3-Cl) Triazole->SNAr f+ index (LUMO) Amidation Electrophilic Attack (at 5-NH2) Triazole->Amidation f- index (HOMO) Protonation Protonation (at N2 or N4) Triazole->Protonation ESP Minimum

Fig 2. Divergent reactivity pathways predicted by Fukui indices and ESP mapping.

Experimental Validation Methodology

To validate the in-silico predictions, the following self-validating amidation protocol must be executed. The causality of the reagent choices is critical for maintaining the integrity of the comparison.

Step-by-Step Amidation Protocol:

  • Free-Base Generation: Suspend 1.0 mmol of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride in 5 mL of anhydrous DMF. Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. This ensures that the neutralization solely liberates the triazole's 5-amino group, matching the neutral state modeled in the DFT workflow.

  • Electrophile Addition: Cool the solution to 0°C and add 1.0 equivalent of benzoyl chloride dropwise over 10 minutes.

  • Reaction Monitoring: Track the consumption of the starting material via LC-MS. The reaction should reach completion within 2 hours at room temperature.

  • Isolation: Quench the reaction with ice water (15 mL) to precipitate the product. Filter and wash with cold water.

  • Validation Check: Analyze the product using 1H NMR. The disappearance of the broad 5-NH2 singlet (typically around 6.0 ppm) and the retention of the N1-methyl singlet (around 3.6 ppm) validates the regioselectivity predicted by the f− index. If acylation occurred at N4, the methyl shift would be significantly perturbed due to adjacent steric deshielding.

Conclusion

By combining rigorous in-silico DFT modeling with targeted experimental validation, 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride proves to be a superior building block compared to its unmethylated counterparts. The N1-methyl group acts as a tautomeric anchor, ensuring that the 5-amino group remains the primary site for electrophilic attack, as accurately predicted by the Fukui f− indices.

References

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. Source: ResearchGate.
  • Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. Source: BenchChem.
  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. Source: MDPI.

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

This document provides essential procedural guidance for the safe and compliant disposal of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS No. Not Available, Molecular Formula: C₃H₆Cl₂N₄).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS No. Not Available, Molecular Formula: C₃H₆Cl₂N₄). As a chlorinated heterocyclic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, primarily under the framework of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). The core tenet of RCRA is the "cradle-to-grave" management of hazardous materials, ensuring that chemical waste is handled responsibly from the point of generation to its final disposal.

Part 1: Hazard Characterization and Regulatory Imperative

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a solid compound classified with specific health hazards.

1.1. Health and Environmental Hazards This compound is categorized as an Acute Toxicity 4 (Oral) substance, bearing the GHS07 pictogram and the signal word "Warning".[1][2] The primary routes of exposure and associated hazards include:

  • Ingestion: Harmful if swallowed.[1][3]

  • Skin Contact: May cause skin irritation.[2][4]

  • Eye Contact: Causes serious eye irritation.[2][4]

  • Environmental: Potentially harmful or toxic to aquatic life.[3] Discharging this chemical into waterways without a proper permit is prohibited.[3]

1.2. Regulatory Framework: Why This is a Hazardous Waste Under the EPA's RCRA, a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

While 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride may not be individually named on a specific list, its chemical nature necessitates its management as a hazardous waste. Halogenated organic compounds are a class of chemicals closely regulated by the EPA.[7] For instance, the EPA's "F-list" of hazardous wastes includes spent halogenated solvents used in degreasing (e.g., F001, F002).[6] The principle extends to other halogenated waste streams due to their potential for persistence and toxicity in the environment. Therefore, the scientifically sound and legally defensible approach is to manage all waste streams containing this compound as regulated hazardous waste.

Part 2: Pre-Disposal Operations: Safe Handling and Storage

Proper management begins in the laboratory, long before the waste container is collected for disposal.

2.1. Personal Protective Equipment (PPE) A multi-layered approach to PPE is critical to prevent exposure during handling of the pure compound or its waste. The causality is simple: create barriers between the chemical and the body.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Prevents direct skin contact and potential irritation or absorption.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[8][9] A face shield is recommended when handling larger quantities.[10]Protects against accidental splashes or dust particles causing serious eye irritation.
Body Protection A standard lab coat is mandatory. For larger quantities or spill cleanup, a chemical-resistant apron or suit is advised.[11]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator should be used if dust is generated.[8][10]Prevents inhalation of airborne particles, a potential route of exposure.

2.2. Waste Segregation and Containment The fundamental principle of waste segregation is the prevention of unintended chemical reactions.

  • Designated Waste Container: All waste contaminated with 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (e.g., residual solid, contaminated wipes, disposable labware) must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Integrity: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid. It must remain closed unless waste is actively being added.

  • Incompatible Materials: This compound must be stored away from strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[12][13] Co-mingling this waste with oxidizers could create a risk of fire or other dangerous reactions.[12]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

Disposal is a formal, documented process that ensures regulatory compliance and environmental stewardship.

Step 1: Waste Characterization As established in Part 1.2, all waste streams containing 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride must be characterized and managed as hazardous waste. Your institution's Environmental Health & Safety (EHS) department will provide the specific waste codes required for documentation.

Step 2: Containerization and Labeling The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste".

  • Full chemical name: "3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride".

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Generator's Name and Laboratory Information.

  • Accumulation Start Date (the date the first drop of waste enters the container).

Step 3: Arranging for Disposal Hazardous waste must be disposed of through your institution's EHS department or a contracted, licensed Treatment, Storage, and Disposal Facility (TSDF).[14] It is illegal to dispose of this chemical via standard trash or sanitary sewer. The most common and effective disposal method for this type of halogenated organic compound is high-temperature incineration at a permitted TSDF.

Step 4: Documentation and Record-Keeping All shipments of hazardous waste must be accompanied by a hazardous waste manifest.[14] This is a multi-part form that tracks the waste from your laboratory to its final destination, providing a legal record of its journey.[14] Retain all copies of manifests and disposal records for a minimum of three years, or as required by state and institutional policy.[5]

Disposal Decision Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride.

G cluster_0 Generation & Collection cluster_1 Safe Storage cluster_2 Disposal & Documentation A Waste Generation (e.g., residual chemical, contaminated labware) B Select Designated Hazardous Waste Container A->B C Affix Hazardous Waste Label & Record Accumulation Start Date B->C D Store Container in Satellite Accumulation Area C->D E Keep Container Closed D->E F Segregate from Incompatibles (e.g., Oxidizers) D->F G Container Full or Accumulation Time Limit Reached? E->G F->G H Contact EHS for Waste Pickup G->H Yes I Complete Manifest & Transfer Custody H->I J Waste Transported to Licensed TSDF for Incineration I->J K Retain Disposal Records J->K

Caption: Workflow for compliant disposal of chemical waste.

Part 4: Emergency Response Protocols

Preparedness is paramount. In the event of an accidental release or exposure, immediate and correct action can significantly reduce harm.

4.1. Spill Response For a small spill of solid material:

  • Alert Personnel: Immediately notify others in the vicinity.[15]

  • Don PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[15][16]

  • Collection: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[17] Avoid creating dust.[12]

  • Decontamination: Clean the spill area with soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[16]

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[15][18] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[15] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[18] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The responsible disposal of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is not merely a logistical task but a critical component of laboratory safety and environmental protection. Adherence to these guidelines, in conjunction with your institution's specific protocols, ensures that your research advances without compromising the safety of your team or the integrity of our shared environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. (n.d.). MilliporeSigma.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Hazardous Waste. (2026, February 12). US EPA.
  • 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine. (n.d.). NextSDS.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • MATERIAL SAFETY DATA SHEET. (2012, August 6). [Source for a similar chlorinated compound].
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module. (n.d.). [General PPE guidance].
  • SAFETY DATA SHEET. (2025, November 4). Tokyo Chemical Industry.
  • Dossier content - 1-chloro-2,3-epoxypropane. (2021, May 5). ECHA CHEM.
  • Emergency Procedure Guide - Corrosive Liquids. (n.d.). [General emergency guidance].
  • safety data sheet - methyl 4-chloro-1H-1,2,3-triazole-5-carboxylate. (n.d.). Enamine.
  • Material Safety Data Sheet - 3-Amino-1,2,4-triazole. (2006, August 11). Spectrum Chemical.
  • Chemical Spills. (n.d.). Rice University Environmental Health Safety and Laboratory Operations.
  • Chlorine Safety. (n.d.). Texas Department of Insurance.
  • Chemical Spill Response. (2016, March 28). NUS Medicine.
  • SAFETY DATA SHEET - 4-Amino-1,2,4-triazole. (2023, March 4). Tokyo Chemical Industry.
  • protective clothing and equipment. (n.d.). Chlorine Technical Services South Africa.
  • 3-Amino-1,2,4-triazole. (n.d.). [Datasheet with incompatibility information].
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. (n.d.). Amerigo Scientific.
  • Chlorine Handling and Safety. (n.d.). Safety Spotlight.
  • identification and listing of hazardous waste. (n.d.). EPA.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.

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Handling

Personal protective equipment for handling 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride This document provides critical, in-depth guidance on the selection, use, and disposal of Pe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

This document provides critical, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS No. 31123-20-3). As a chlorinated heterocyclic amine, this compound presents multiple hazards that necessitate a rigorous and well-understood safety protocol. The information herein is designed to empower researchers, scientists, and drug development professionals to work safely, minimizing exposure risk and ensuring operational integrity.

Hazard Assessment: Understanding the "Why"

Effective PPE selection is rooted in a thorough understanding of the specific risks posed by a chemical. 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a solid, often a crystalline powder, and its primary hazards are classified under the Globally Harmonized System (GHS).

Key Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1] This broad toxicological profile means that all potential routes of exposure—ingestion, skin absorption, and inhalation—must be blocked.

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2] Direct contact can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][3][4] The fine particulate nature of the solid increases the risk of eye contact, which can result in significant and painful damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).[1] Inhalation of dust can have systemic effects.

The physical form of this compound as a solid powder is a critical factor. Operations such as weighing, transferring, and preparing solutions can easily generate airborne dust, creating a significant inhalation hazard.[2][5][6] Therefore, engineering controls and respiratory protection are paramount during these activities.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical. The following are the minimum requirements for handling 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride.

Eye and Face Protection

Given the serious eye irritation risk, robust eye protection is mandatory.

  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields.

  • Strongly Recommended: Chemical splash goggles should be worn, especially when handling larger quantities or when there is a risk of splashing during dissolution.[3][5]

  • Required for High-Risk Tasks: A full-face shield must be worn over safety glasses or goggles when handling significant quantities of the solid or during procedures with a high potential for splashing or aerosolization.[2][3]

Skin Protection
  • Gloves: Protective gloves are essential to prevent skin irritation and dermal absorption.[2][3][4]

    • Material: Nitrile gloves are a standard for many laboratories. However, it is crucial to consult the glove manufacturer's compatibility data. For related triazole compounds, neoprene or PVC gloves have also been recommended.[5]

    • Inspection and Technique: Always inspect gloves for tears or punctures before use.[4] Use the proper glove removal technique to avoid contaminating your hands.[4] Contaminated gloves must be replaced immediately and disposed of as hazardous waste.[4][5]

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times to protect skin and personal clothing from contamination. Protective clothing is a general requirement when handling such chemicals.[2][3][5]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the first line of defense against inhaling hazardous dust.[3][7] When engineering controls are insufficient or during high-risk procedures, respiratory protection is required.

  • For Low-Dust Scenarios: A NIOSH-approved N95 dust respirator may be sufficient for handling small quantities where minimal dust is expected.

  • For Weighing and Transfers: A half-mask or full-face respirator with P100 (particulate) filters is recommended to provide a higher level of protection.[5][8] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.

Operational Protocol: Weighing and Preparing a Solution

This step-by-step protocol integrates PPE selection into a common laboratory workflow.

Objective: To safely weigh 100 mg of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride and prepare a 10 mg/mL solution.

1. Pre-Operation Safety Check:

  • Verify that the chemical fume hood is certified and functioning correctly.
  • Inspect all PPE for damage (gloves, lab coat, goggles).
  • Ensure a chemical spill kit and eye wash station are accessible.[5]

2. Donning PPE (See Donning/Doffing Diagram):

  • Put on the lab coat and fasten all buttons.
  • Put on safety goggles.
  • If required by your risk assessment, undergo fit-check for your respirator.
  • Put on gloves, ensuring they overlap the cuffs of the lab coat.

3. Chemical Handling (Inside Fume Hood):

  • Perform all manipulations deep within the fume hood to ensure containment.
  • Carefully open the chemical container. Avoid creating puffs of airborne dust.
  • Use a spatula to gently transfer the solid to a tared weigh boat on an analytical balance.
  • Once the desired mass is obtained, securely close the primary chemical container.
  • Transfer the weighed solid into the destination vessel.
  • Slowly add the solvent to the solid to minimize aerosolization.

4. Post-Operation and Doffing:

  • Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a damp cloth. Dispose of these cleaning materials as hazardous waste.
  • Close the fume hood sash.
  • Doffing PPE (See Donning/Doffing Diagram): The principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat).
  • Remove gloves using the proper technique.
  • Remove the lab coat, turning it inside out as you remove it.
  • Remove eye protection.
  • If a respirator was used, remove it last.
  • Wash hands and forearms thoroughly with soap and water.[2][4]

Emergency Procedures and Disposal

Spill Response:

  • For minor spills, clean the area while wearing full PPE (respirator, goggles, lab coat, double gloves).[5][6]

  • Use dry cleanup procedures to avoid generating dust.[5][6] Gently sweep or vacuum (with HEPA filter) the material and place it in a sealed, labeled container for hazardous waste disposal.[5]

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3][4] Seek immediate medical attention.[3][4]

  • Skin Contact: Wash off with soap and plenty of water.[4] Remove contaminated clothing.[2][3] If skin irritation occurs, get medical advice.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4][7] Seek immediate medical attention.[4][7]

Disposal Plan:

  • All contaminated materials, including gloves, wipes, and disposable lab coats, must be disposed of as hazardous chemical waste.[4][10]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[11][12]

PPE Selection and Workflow Diagrams

The following diagrams provide a visual guide to decision-making and procedures for safe handling.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_ppe PPE & Engineering Controls Start Assess Task: Handling 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine HCl Hood Work in Fume Hood or Powder Enclosure Start->Hood Always handle solid in an engineering control BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) Goggles Upgrade to: Chemical Goggles BasePPE->Goggles Risk of splash? (e.g., dissolution) FaceShield Add Face Shield (over goggles) Goggles->FaceShield Large quantities or high splash risk? Hood->BasePPE For all tasks Respirator Add Respiratory Protection: (e.g., N95 or Half-Mask w/ P100) Hood->Respirator Weighing or significant dust potential?

Caption: PPE Selection Workflow based on task-specific risk assessment.

Donning_Doffing cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Face Shield) d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (cuffs over lab coat) d3->d4 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn inside-out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: Standard sequence for donning and doffing PPE to prevent contamination.

References

  • 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine - NextSDS. (n.d.).
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET. (n.d.). TCI EUROPE N.V.
  • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet - Watson International. (2016, July 19).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 4).
  • Carbonyl-di-(1,2,4-triazole) - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET. (2025, December 22). Acros Organics.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
  • 물질안전보건자료. (2024, December 3). Tokyo Chemical Industry Co., Ltd.
  • 물질안전보건자료 - Merck. (n.d.).
  • AMITROLE | Occupational Safety and Health Administration. (2024, January 22).
  • 3-Amino-1,2,4-Triazole - Safety Data Sheet - ChemicalBook. (2026, January 24).
  • safety data sheet - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
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3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
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